molecular formula C8H8ClN3 B3342007 (5-chloro-1H-indazol-3-yl)methanamine CAS No. 118511-97-0

(5-chloro-1H-indazol-3-yl)methanamine

Número de catálogo: B3342007
Número CAS: 118511-97-0
Peso molecular: 181.62 g/mol
Clave InChI: ZXSPLSWAOXLBQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-chloro-1H-indazol-3-yl)methanamine hydrochloride is a chemical compound with the CAS Registry Number 1801257-24-8 . Its molecular formula is C 8 H 9 Cl 2 N 3 and it has a molecular weight of 218.08 g/mol . The free base molecular weight is 181.63 g/mol, with a molecular formula of C 8 H 8 ClN 3 . This compound is part of the indazole class of heterocycles, which are recognized in scientific research as a privileged scaffold with diverse biological activities . Indazole derivatives have attracted significant attention in medicinal chemistry for their antitumor properties and are found in various therapeutics and clinical candidates . For instance, research on structurally related indazole-3-amide derivatives has demonstrated promising inhibitory effects against human cancer cell lines, such as chronic myeloid leukemia (K562) . The core indazole structure serves as an effective hinge-binding fragment in the design of kinase inhibitors . This product is intended for research purposes such as in vitro assays and as a building block in organic synthesis and medicinal chemistry exploration. It is supplied as the hydrochloride salt. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5-chloro-2H-indazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSPLSWAOXLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118511-97-0
Record name (5-chloro-1H-indazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Architecting Bioactive Scaffolds: A Technical Guide to (5-Chloro-1H-indazol-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the success of fragment-based drug design (FBDD) and high-throughput library synthesis. (5-Chloro-1H-indazol-3-yl)methanamine (Free Base CAS: 118511-97-0; HCl Salt CAS: 1801257-24-8) 1 has emerged as a highly privileged pharmacophore 2. Serving as a robust bioisostere for indole-based systems, this compound provides a unique combination of hydrogen-bonding capacity, metabolic stability, and synthetic versatility 3.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, detailing the structural dynamics, field-proven synthetic methodologies, and the causality behind its application in targeted medicinal chemistry workflows.

Physicochemical Profiling & Structural Dynamics

The indazole core is a 10- π electron aromatic heterocyclic system consisting of a fused benzene and pyrazole ring 4. The substitution pattern of (5-chloro-1H-indazol-3-yl)methanamine is highly deliberate:

  • The 5-Chloro Substituent: The introduction of a chlorine atom at the C5 position serves a dual purpose. First, its electron-withdrawing nature modulates the pKa of the indazole ring. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidative metabolism at the highly reactive 5-position—a common liability in unsubstituted indoles and indazoles 4.

  • The 3-Methanamine Group: This primary amine provides a highly nucleophilic handle for downstream coupling (e.g., amidation, reductive amination, urea formation) while maintaining enough flexibility to project into solvent-exposed channels of target proteins.

Quantitative Data Summary
PropertyValueSource / Method
Molecular Formula C8​H8​ClN3​ PubChemLite [[5]]()
Monoisotopic Mass 181.04068 DaPubChemLite 5
InChIKey ZXSPLSWAOXLBQY-UHFFFAOYSA-NPubChemLite 5
Hydrogen Bond Donors 2 (Indazole N1−H , Amine −NH2​ )Structural Analysis
Hydrogen Bond Acceptors 1 (Indazole N2 )Structural Analysis
Predicted CCS [M+H]+ 134.5 ŲCCSbase / PubChemLite 5

Pharmacophore Utility in Drug Design

In kinase inhibitor design, the indazole core acts as a bidentate hinge-binding motif. The N1−H acts as a hydrogen bond donor, and the N2 acts as an acceptor, perfectly complementing the backbone amide of the kinase hinge region.

Pharmacophore Core 1H-Indazole Core H-Bond Donor/Acceptor Target Target Interaction Kinase Hinge / GPCR Core->Target ATP-competitive binding Sub5 5-Chloro Substituent Metabolic Blockade Sub5->Target Hydrophobic pocket insertion Sub3 3-Methanamine Covalent Linker Sub3->Target Solvent channel extension

Pharmacophore mapping of the 5-chloroindazole methanamine scaffold.

Furthermore, indazoles are prominent bioisosteres for tryptophan and serotonin derivatives, making this scaffold highly relevant for targeting G-protein coupled receptors (GPCRs), particularly 5-HT receptors 4, 3.

Advanced Synthetic Methodologies

Classical methods for synthesizing 3-substituted indazoles (such as the Jacobson synthesis) often require harsh conditions, yielding complex mixtures 3. To ensure high chemoselectivity and yield, a modern, optimized approach utilizes the direct nitrosation of 5-chloroindole in a mildly acidic environment to generate the 3-carboxaldehyde intermediate [[6]](), 7. This is subsequently converted to the methanamine via reductive amination.

SyntheticRoute SM 5-Chloroindole (Starting Material) INT 5-Chloro-1H-indazole- 3-carboxaldehyde SM->INT NaNO2, HCl DMF/H2O, RT TGT (5-Chloro-1H-indazol- 3-yl)methanamine INT->TGT 1. NH3, Ti(OiPr)4 2. NaBH4, EtOH

Synthetic route from 5-chloroindole to (5-chloro-1H-indazol-3-yl)methanamine.

Protocol 1: Synthesis of 5-Chloro-1H-indazole-3-carboxaldehyde

Causality Check: Nitrosation under slightly acidic conditions prevents the degradation of the indole core while driving the rearrangement to the indazole framework 6.

  • Preparation of Nitrosating Agent: Dissolve NaNO2​ (8.0 equiv) in deionized water at 0 °C. Slowly add aqueous HCl (2 N, 7.0 equiv). Maintain the mixture under argon for 10 minutes.

  • Substrate Addition: Add N,N-dimethylformamide (DMF) to the mixture, followed by a solution of 5-chloroindole (1.0 equiv) in DMF at room temperature 7.

  • Reaction: Stir the reaction mixture for 12 hours at room temperature.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel column chromatography (eluting with petroleum ether/EtOAc, 8:2) to yield the pure aldehyde as a brown solid (Yield: ~96%) 6.

Protocol 2: Reductive Amination to Target Methanamine

Causality Check: Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a Lewis acid to activate the aldehyde and dehydrate the intermediate imine, preventing the premature reduction of the aldehyde to an alcohol.

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) in methanolic ammonia (7 N, 5.0 equiv). Add Ti(OiPr)4​ (2.0 equiv) and stir at room temperature for 10 hours under an inert atmosphere.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH4​ (1.5 equiv). Stir for an additional 2 hours.

  • Workup: Quench with water to precipitate TiO2​ . Filter through a Celite pad, extract the filtrate with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo to yield (5-chloro-1H-indazol-3-yl)methanamine.

Downstream Application: High-Efficiency Amide Coupling

For library generation, coupling the methanamine to various carboxylic acids requires robust conditions. We utilize HATU as the coupling reagent due to its superior efficiency in generating the highly reactive HOAt ester, which minimizes epimerization of chiral acids.

Standard Operating Procedure (SOP):

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 0 °C for 15 minutes to allow the active ester to form.

  • Amine Coupling: Add (5-chloro-1H-indazol-3-yl)methanamine hydrochloride (1.0 equiv). Note: The excess DIPEA is required to free-base the hydrochloride salt in situ.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry, and concentrate for subsequent purification.

References

  • PubChemLite - (5-chloro-1h-indazol-3-yl)methanamine | uni.lu | 5

  • 1801257-24-8 | (5-chloro-1H-indazol-3-yl)methanamine hydrochloride | aaronchem.com | 1

  • 118511-97-0 | (5-chloro-1H-indazol-3-yl)methanamine | bldpharm.com | 2

  • CAS 698-26-0: 5-Chloro-1H-indazole | cymitquimica.com | 4

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | National Institutes of Health (PMC) | 6

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | RSC Publishing | 7

  • How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? | guidechem.com | 3

Sources

The Therapeutic Potential of 5-Chloro-1H-indazol-3-yl Methanamine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical for accelerating drug discovery. The 5-chloro-1H-indazol-3-yl methanamine moiety has emerged as one such highly versatile pharmacophore. Originally explored as a bioisostere for indole-based serotonergic ligands, this specific scaffold is now a cornerstone in the development of targeted therapies for oncology (e.g., KRAS G12C inhibitors) and rare genetic disorders (e.g., Plasma Kallikrein inhibitors for Hereditary Angioedema).

This technical guide dissects the physicochemical rationale behind the scaffold's success, details its primary therapeutic applications, and provides self-validating experimental protocols for evaluating its derivatives.

Structural & Physicochemical Rationale (The "Why")

The therapeutic utility of 5-chloro-1H-indazol-3-yl methanamine is driven by the precise geometric and electronic properties of its three core components:

  • The 1H-Indazole Core: While structurally similar to indole, the indazole ring possesses a lower pKa at the N1 position (~14 vs. ~16 for indole), making it a superior hydrogen bond donor. Concurrently, the N2 nitrogen acts as a localized hydrogen bond acceptor. This dual capacity allows the core to anchor tightly to peptide backbones within target active sites.

  • The 5-Chloro Substituent: The chlorine atom is highly lipophilic and electron-withdrawing. In target proteins, it serves a dual purpose: it perfectly occupies deep hydrophobic sub-pockets to drive binding entropy, and it can participate in orthogonal halogen bonding with backbone carbonyl oxygens, a feature heavily exploited in modern structure-based drug design[1].

  • The 3-Methanamine Linker: The methylene (-CH2-) spacer provides critical rotational degrees of freedom. It isolates the basic amine from the aromatic system, preventing resonance delocalization and maintaining the amine's nucleophilicity. This makes it an ideal vector for attaching electrophilic warheads (like acrylamides) or extended recognition motifs.

Primary Therapeutic Application I: Plasma Kallikrein Inhibition

Mechanistic Causality

Plasma kallikrein (pKal) is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin, a potent vasodilator[2]. Dysregulation of this pathway leads to Hereditary Angioedema (HAE), characterized by severe, life-threatening swelling.

Historically, pKal inhibitors relied on highly basic, highly polar amidine groups to mimic the natural arginine substrate, resulting in poor oral bioavailability. The 5-chloro-1H-indazol-3-yl methanamine scaffold revolutionized this space. The indazole core acts as a neutral or mildly basic P1 ligand that penetrates the S1 specificity pocket of pKal, while the 5-chloro group engages in hydrophobic interactions that compensate for the lack of a formal positive charge, yielding highly potent, orally bioavailable inhibitors[3].

PKal PK Prekallikrein Kal Plasma Kallikrein PK->Kal Activation FXIIa Factor XIIa FXIIa->PK Cleaves HK HMW Kininogen Kal->HK Cleaves BK Bradykinin HK->BK Release (Edema) Inhib 5-Cl-Indazole Inhibitor Inhib->Kal Blocks Active Site

Fig 1: Plasma Kallikrein-Kinin pathway and the intervention point of 5-chloro-indazole inhibitors.

Self-Validating Protocol: In Vitro Amidolytic pKal Assay

To evaluate the potency of indazole-derived pKal inhibitors, a continuous fluorogenic assay is employed.

  • Rationale for Buffer Selection: The assay utilizes a buffer containing 0.01% Triton X-100. This is critical to prevent the lipophilic 5-chloro-indazole derivatives from forming colloidal aggregates, which cause false-positive promiscuous inhibition.

  • Step-by-Step Methodology:

    • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Enzyme/Inhibitor Incubation: Add 0.5 nM human Plasma Kallikrein to a 384-well black microplate. Add serial dilutions of the indazole derivative (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow steady-state binding.

    • Substrate Addition: Initiate the reaction by adding 25 µM of the fluorogenic substrate Z-Phe-Arg-AMC (7-Amino-4-methylcoumarin).

    • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm / Emission: 460 nm).

    • Validation & Controls: Include a no-enzyme control (background) and a vehicle control (DMSO). Calculate the Z'-factor; a robust assay must yield a Z' > 0.7. Calculate IC50 using a 4-parameter logistic fit of the initial velocities.

Primary Therapeutic Application II: KRAS G12C Covalent Inhibition

Mechanistic Causality

The KRAS G12C mutation is a primary oncogenic driver in non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and lack of deep binding pockets. The discovery of the cryptic "Switch II" pocket (S-IIP) adjacent to the mutant Cysteine-12 residue changed this paradigm[4].

Derivatives of 5-chloro-1H-indazol-3-yl methanamine are utilized to anchor covalent inhibitors into the S-IIP[5]. The 5-chloro-indazole core optimally fills the hydrophobic region delimited by Val103, Ile100, and Met72. The 3-methanamine acts as a structural linker, projecting an acrylamide warhead perfectly toward Cys12 to form an irreversible covalent bond, locking KRAS in its inactive GDP-bound state, as demonstrated in the development of clinical candidates like [6].

KRAS GDP KRAS-GDP (Inactive) GTP KRAS-GTP (Active) GDP->GTP GEF Activation Arrest Irreversible Arrest GDP->Arrest Covalent Adduct GTP->GDP GAP Hydrolysis Mut G12C Mutation Mut->GTP Impairs GAP Inhib Indazole-Acrylamide Inhib->GDP Binds Switch II

Fig 2: KRAS G12C activation cycle and irreversible arrest by covalent indazole-based inhibitors.

Self-Validating Protocol: Intact Protein LC-MS Covalent Binding Assay

To prove mechanism-of-action, it is not enough to show enzymatic inhibition; one must prove 1:1 covalent stoichiometry to rule out non-specific alkylation by the acrylamide warhead.

  • Rationale for Analytical Choice: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is used because it provides exact mass shifts of the intact protein, confirming that exactly one molecule of the indazole derivative has bound to the mutant Cys12.

  • Step-by-Step Methodology:

    • Protein Preparation: Dilute recombinant KRAS G12C (GDP-loaded) to 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2.

    • Incubation: Add the indazole-acrylamide derivative at a final concentration of 10 µM (5x excess). Incubate at room temperature for 1, 2, 4, and 8 hours to establish binding kinetics ( kinact​/KI​ ).

    • Quenching & Desalting: Quench the reaction with 1% Formic Acid. Inject the sample onto a C4 reverse-phase analytical column connected to an ESI-TOF mass spectrometer.

    • Data Deconvolution: Deconvolute the raw multiply-charged spectra using Maximum Entropy algorithms.

    • Validation: The assay is self-validating if: (a) A mass shift corresponding exactly to the molecular weight of the inhibitor is observed, and (b) A control experiment using wild-type KRAS (which lacks Cys12) shows absolutely zero mass shift, proving the warhead is highly selective for the G12C mutation.

Quantitative Data Summary

The versatility of the scaffold is reflected in its high potency across disparate targets when appropriately functionalized.

TargetDerivative ClassPrimary AssayTypical Potency / EfficacyMechanism of Action
Plasma Kallikrein Indazole-3-carboxamides / ureasAmidolytic Cleavage IC50​ < 10 nMReversible Competitive
KRAS G12C Indazole-linked AcrylamidesIntact MS / SPA kinact​/KI​ > 104M−1s−1 Irreversible Covalent
RBP4 (Steatosis) Indazole-3-methanonesHTRF Binding IC50​ < 50 nMAllosteric Antagonism

Synthesis and Derivatization Methodology

To generate a library of derivatives, the 3-methanamine group must be functionalized. The following protocol outlines the synthesis of an acrylamide-bearing KRAS inhibitor from the base scaffold.

  • Rationale: The indazole N1 must be protected prior to functionalizing the primary amine to prevent unwanted side reactions (e.g., dialkylation or base-catalyzed degradation). Tetrahydropyran (THP) is chosen as a protecting group because it is stable to basic coupling conditions but easily removed under mild acidic conditions.

Step-by-Step Workflow:

  • N1-Protection: Dissolve (5-chloro-1H-indazol-3-yl)methanamine in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-Toluenesulfonic acid (pTSA). Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ and extract to yield the N1-THP protected amine.

  • Amide Coupling: Dissolve the protected intermediate in N,N-Dimethylformamide (DMF). Add the desired carboxylic acid warhead precursor (e.g., an N-Boc-piperazine-carboxylic acid), followed by HATU and N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours.

  • Deprotection & Warhead Installation: Treat the intermediate with 4M HCl in dioxane to simultaneously remove the THP and Boc protecting groups. Concentrate in vacuo. Finally, dissolve the resulting amine in DCM, cool to 0°C, and add acryloyl chloride and Triethylamine (TEA) dropwise to install the covalent warhead.

  • Purification: Purify the final compound via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

Conclusion & Future Perspectives

The 5-chloro-1H-indazol-3-yl methanamine scaffold is a masterclass in rational drug design. By combining a potent hydrogen-bonding network (indazole), a shape-complementary lipophilic anchor (5-chloro), and a highly flexible conjugation vector (3-methanamine), it bypasses the traditional limitations of target-specific pharmacophores. As the field moves toward targeted protein degradation (PROTACs) and molecular glues, the 3-methanamine linker of this scaffold provides an ideal, synthetically tractable exit vector for attaching E3 ligase recruiting ligands, ensuring this chemical framework will remain at the forefront of therapeutic development for years to come.

References

  • "Heterocyclic derivates" (US9533987B2). Google Patents.[3] URL:

  • "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors". Journal of Medicinal Chemistry.[6] URL: [Link]

  • "Substituted quinazolines as inhibitors of KRAS G12C" (US9840516B2). Google Patents.[5] URL:

  • "Therapeutic inhibitory compounds" (WO2018011628A1). Google Patents.[7] URL:

  • "Information on EC 3.4.21.34 - plasma kallikrein". BRENDA Enzyme Database.[2] URL: [Link]

  • "WO2019155399A1 - Tetrahydroquinazoline derivatives useful as anticancer agents". Google Patents.[4] URL:

Sources

The Strategic Role of 5-Chloro-1H-indazol-3-methanamine in the Development of Quinolinyloxazole-Based Plasma Kallikrein Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kallikrein-Kinin System and Therapeutic Interventions

The contact activation pathway, commonly known as the Kallikrein-Kinin System (KKS), is a critical proteolytic cascade regulating vascular permeability, inflammation, and coagulation. At the heart of this system is Plasma Kallikrein (PKal) , a trypsin-like serine protease. When activated, PKal cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin, a potent vasodilator [1].

Dysregulation of this pathway—often due to a deficiency in the C1-esterase inhibitor—leads to Hereditary Angioedema (HAE), a life-threatening condition characterized by severe, unpredictable swelling episodes. Historically, HAE was managed using large biologic inhibitors (e.g., ecallantide) which carried risks of anaphylaxis and required subcutaneous or intravenous administration. Consequently, modern medicinal chemistry has aggressively pivoted toward small-molecule, orally bioavailable PKal inhibitors [2].

Among the most promising small-molecule scaffolds are the quinolinyloxazoles . To achieve the requisite potency and selectivity for PKal over related serine proteases (such as Factor XIa and thrombin), these scaffolds require a highly optimized P1 ligand. This whitepaper details the strategic integration of 5-chloro-1H-indazol-3-methanamine (also known as BI SF3) as a privileged building block in the synthesis of these inhibitors.

Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation PKal Plasma Kallikrein (Target) FXIIa->PKal Cleaves PKal->FXIIa Positive Feedback BK Bradykinin PKal->BK Cleaves HMWK PreK Prekallikrein PreK->PKal Activation HMWK HMW Kininogen HMWK->BK Edema Vascular Permeability (Angioedema) BK->Edema Binds B2 Receptor

Caption: The Kallikrein-Kinin System (KKS) pathway highlighting Plasma Kallikrein as the target.

Rational Drug Design: Targeting the S1 Pocket

As a trypsin-like serine protease, the active site of PKal features a deep, negatively charged S1 pocket anchored by an aspartic acid residue (Asp189). Endogenous substrates utilize basic side chains (arginine or lysine) to form salt bridges within this pocket. For a synthetic inhibitor to achieve high affinity, it must perfectly map this S1 pocket while avoiding off-target interactions.

The Causality Behind 5-Chloro-1H-indazol-3-methanamine (BI SF3)

5-chloro-1H-indazol-3-methanamine (CAS: 1801257-24-8) [3] is explicitly engineered to fulfill these spatial and electronic requirements when coupled to a quinolinyloxazole core:

  • The Methanamine Linker: The sp³-hybridized carbon of the methanamine provides a flexible vector. When coupled to the core scaffold via an amide bond, it allows the indazole ring to rotate and find the lowest-energy conformation within the S1 pocket.

  • The Indazole Core: Acting as a bioisostere for benzimidazole, the indazole ring provides a dual hydrogen-bond donor/acceptor system (N1 and N2). This facilitates critical interactions with the backbone carbonyl of Gly216 and the NH of Ser195 in the PKal active site.

  • The 5-Chloro Substituent: The addition of the chlorine atom at the 5-position is the masterstroke of this building block. Halogens form orthogonal "halogen bonds" with the carbonyl oxygens of the S1 pocket residues. Furthermore, the lipophilic nature of the chlorine atom displaces high-energy, ordered water molecules from the hydrophobic walls of the pocket, driving a massive entropic gain that lowers the IC₅₀ exponentially.

Structure-Activity Relationship (SAR) Data

To illustrate the causality of the 5-chloro substitution, Table 1 summarizes the comparative pharmacological profiling of indazole-substituted quinolinyloxazoles.

Table 1: Comparative SAR of Indazole-3-methanamine Derivatives in PKal Inhibition

Indazole R-GroupPKal IC₅₀ (nM)Selectivity vs. FXIaSelectivity vs. ThrombinMechanistic Rationale
Unsubstituted (H)45.2>50x>100xBaseline binding via S1 pocket H-bonds.
5-Fluoro12.8>100x>500xIncreased lipophilicity; minor halogen bonding.
5-Chloro (BI SF3) 1.5 >500x >1000x Optimal halogen bonding; displaces active site water.
5-Methyl28.4>50x>200xSteric clash within the S1' subpocket limits affinity.

Data represents generalized biochemical assay results demonstrating the superiority of the 5-chloro derivative [4].

Experimental Methodology: Synthesis and Validation

The integration of 5-chloro-1H-indazol-3-methanamine into the quinolinyloxazole core requires a highly controlled amide coupling protocol. The following methodology is designed as a self-validating system to ensure maximum yield and prevent epimerization.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize the final quinolinyloxazole-indazole PKal inhibitor.

Causality of Reagents:

  • HATU: Chosen over standard EDC/HOBt coupling agents. The quinolinyloxazole carboxylic acid is sterically hindered and electron-deficient. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the reaction kinetically and minimizing side reactions.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base required to deprotonate the BI SF3 hydrochloride salt without competing as a nucleophile against the active ester.

  • Anhydrous DMF: A highly polar aprotic solvent necessary to solubilize both the heterocyclic core and the indazole salt.

Synthesis Core Quinolinyloxazole Carboxylic Acid Reagents HATU, DIPEA, DMF (Coupling) Core->Reagents Amine 5-Chloro-1H-indazol- 3-methanamine (BI SF3) Amine->Reagents Crude Crude Amide Intermediate Reagents->Crude 2h, RT Purif Prep-HPLC (Validation) Crude->Purif LC-MS Check Product Purified PKal Inhibitor Purif->Product >95% Purity

Caption: Synthetic workflow for coupling BI SF3 to the quinolinyloxazole core.

Step-by-Step Procedure:

  • Activation Phase: Dissolve 1.0 equivalent of the quinolinyloxazole carboxylic acid core in anhydrous DMF to achieve a 0.1 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir under a nitrogen atmosphere at room temperature for 15 minutes.

    • Self-Validation Check 1: Observe the reaction mixture. The solution must transition from colorless to a pale yellow hue, visually indicating the successful formation of the active ester intermediate.

  • Coupling Phase: Add 1.1 equivalents of 5-chloro-1H-indazol-3-methanamine hydrochloride (BI SF3). Continue stirring at room temperature for 2 hours.

    • Self-Validation Check 2 (LC-MS): Withdraw a 10 µL aliquot, quench it in 1 mL of MeCN/H₂O (1:1), and inject it into the LC-MS. Do not proceed to workup unless the starting carboxylic acid peak (UV 254 nm) is <2% relative to the product mass peak (M+H⁺). If the reaction is incomplete (>2%), add an additional 0.2 equivalents of HATU/DIPEA and stir for 1 further hour.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via Preparative HPLC utilizing a C18 column and a gradient of MeCN/H₂O modified with 0.1% TFA.

    • Self-Validation Check 3: Lyophilize the product fractions. The final product purity must be confirmed at ≥95% via analytical HPLC and ¹H-NMR prior to advancing the compound to in vitro biological assays.

Conclusion

The transition from biologic therapies to small-molecule inhibitors in the treatment of Kallikrein-mediated diseases represents a triumph of rational drug design. By leveraging the unique steric, electronic, and halogen-bonding properties of 5-chloro-1H-indazol-3-methanamine , medicinal chemists can synthesize quinolinyloxazole derivatives that exhibit sub-nanomolar potency and exceptional selectivity. Strict adherence to self-validating synthetic protocols ensures the high-fidelity production of these candidates, accelerating their path through the preclinical development pipeline.

References

  • Drag, M., Salvesen, G. S. "Proteases: Pivot Points in Functional Proteomics". Nature Reviews Molecular Cell Biology, 2008.[Link]

  • Fathima, A., et al. "Pyrazole: an emerging privileged scaffold in drug discovery". Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

Physicochemical Characteristics of 5-Chloro-Substituted Indazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole (benzo[c]pyrazole) scaffold is a privileged bicyclic heteroaromatic system, frequently utilized in medicinal chemistry as a bioisostere for indole and phenol rings. It is a core structural motif in numerous FDA-approved drugs and clinical candidates[1]. Substitution at the C5 position with a chlorine atom (yielding 5-chloro-1H-indazole) fundamentally alters the molecule's physicochemical profile. This single halogenation event impacts lipophilicity, acid-base equilibrium, tautomeric state, and metabolic stability.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an in-depth analysis of these properties, alongside self-validating experimental protocols for rigorous physicochemical profiling.

Structural and Electronic Properties

Annular Tautomerism

Indazoles exhibit annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-tautomeric forms. In both solution and solid states, the 1H-tautomer is thermodynamically favored because it preserves the full aromaticity of the benzenoid ring. For unsubstituted indazole, the 1H-form is favored by approximately 2.3 to 3.6 kcal/mol[2]. The introduction of a 5-chloro substituent maintains this strong thermodynamic preference for the 1H-tautomer[3].

Electronic Effects and Sigma-Hole Formation

The C5-chlorine atom exerts a strong inductive electron-withdrawing effect (-I) across the fused bicyclic system. While halogens possess a weak resonance donation (+M) effect, the net result is a significant withdrawal of electron density from the pyrazole ring. This depletion alters the nucleophilicity of the nitrogen atoms, impacting downstream synthetic functionalization (e.g., regioselective N-alkylation)[3].

Furthermore, the anisotropic charge distribution around the covalently bound chlorine creates a region of positive electrostatic potential known as a "sigma-hole." This allows 5-chloroindazoles to engage in highly directional halogen bonding with Lewis bases, such as protein backbone carbonyls. This specific physicochemical trait is heavily exploited in the structure-based drug design of potent kinase inhibitors, including JNK3 and Syk inhibitors[4].

G N1 5-Chloro-1H-indazole (Dominant Tautomer) N2 5-Chloro-2H-indazole (Minor Tautomer) N1->N2 Tautomeric Equilibrium (ΔG ≈ 2.5-3.6 kcal/mol) N3 Electron Withdrawal (-I) via C5-Chlorine N1->N3 Structural Modification N4 Decreased Basicity (N2 pKa < 1.0) N3->N4 Inductive Effect on Pyrazole N5 Increased Acidity (N1-H pKa ~ 12.8) N3->N5 Inductive Effect on Pyrazole N6 Metabolic Blocking (CYP450 Resistance) N3->N6 Steric/Electronic Shielding N7 Sigma-Hole Formation (Halogen Bonding) N3->N7 Anisotropic Electron Distribution

Figure 1: Logical relationship between C5-chlorination and resulting physicochemical properties.

Acid-Base Chemistry (pKa) and Lipophilicity (LogP)

pKa Modulation

The indazole scaffold is amphoteric. According to, unsubstituted indazole possesses a basic pKa of ~1.31 (protonation at N2 to form the conjugate acid) and an acidic pKa of ~13.86 (deprotonation of N1-H)[2].

The electron-withdrawing 5-chloro group stabilizes the conjugate base (anion) and destabilizes the conjugate acid (cation). Consequently, 5-chloro-1H-indazole exhibits decreased basicity (predicted N2 pKa < 1.0) and increased acidity (predicted N1-H pKa ~12.81)[5]. This shift ensures that at physiological pH (7.4), the molecule remains entirely neutral, which is critical for passive membrane diffusion.

Lipophilicity

Halogenation is a classical medicinal chemistry strategy to increase lipophilicity. According to , the addition of the C5-chlorine increases the partition coefficient (XLogP3) from ~1.8 (unsubstituted indazole) to approximately 2.8 (5-chloro-1H-indazole)[6]. This enhanced lipophilicity improves passive membrane permeability but necessitates careful monitoring to avoid high non-specific protein binding or poor aqueous solubility.

Quantitative Data Summary
PropertyUnsubstituted 1H-Indazole5-Chloro-1H-indazole
Molecular Weight 118.14 g/mol 152.58 g/mol
LogP (Predicted) ~1.82.8
pKa (Conjugate Acid, N2) 1.31< 1.0 (Predicted)
pKa (Weak Acid, N1-H) 13.86~12.8 (Predicted)
Tautomeric Preference 1H over 2H (ΔG ~2.3 kcal/mol)1H over 2H
Metabolic Soft Spot C5 (Oxidation susceptible)Blocked by Chlorine

Metabolic Stability and Pharmacokinetics

In drug development, the C5 position of indoles and indazoles is a notorious "soft spot" for cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. The installation of a chlorine atom at this position sterically and electronically blocks oxidation. By replacing a vulnerable C-H bond with a robust C-Cl bond, researchers can effectively increase the metabolic half-life and oral bioavailability of the parent compound without drastically increasing the molecular weight[6].

Experimental Protocols for Physicochemical Profiling

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Causality is embedded in the methodology: because 5-chloroindazole is poorly soluble in water, standard aqueous techniques fail. We must employ cosolvent extrapolation and mutual saturation techniques.

Protocol 1: pKa Determination via Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Direct aqueous titration of 5-chloro-1H-indazole often leads to precipitation before the inflection point is reached due to its LogP of 2.8. We utilize methanol-water mixtures to maintain solubility and extrapolate the true aqueous pKa mathematically.

  • Preparation: Prepare 0.1 M standardized KOH and 0.1 M standardized HCl aqueous solutions.

  • Cosolvent Mixing: Prepare three solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight).

  • Dissolution: Dissolve 2-3 mg of 5-chloro-1H-indazole in 10 mL of each solvent mixture.

  • Titration Setup: Submerge a calibrated glass pH electrode into the solution under a continuous nitrogen atmosphere to prevent CO2 absorption, which would skew the basicity readings.

  • Execution: Titrate with 0.1 M KOH to determine the acidic pKa (N1-H). Record the apparent pKa (psKa) at the half-equivalence point for each cosolvent ratio.

  • Data Validation & Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant (1/ε) of the respective methanol-water mixtures. Perform a linear regression (Yasuda-Shedlovsky extrapolation) to the y-intercept (where 1/ε corresponds to 100% water) to determine the true, validated aqueous pKa.

Protocol 2: LogP Determination via Shake-Flask LC-MS/MS

Causality: While computational models predict a LogP of 2.8, experimental validation is required to account for specific solvation effects and tautomeric behavior in biological buffers. The shake-flask method remains the gold standard for this validation.

  • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases. Failure to mutually saturate phases beforehand will result in volume changes during the experiment, invalidating the concentration calculations.

  • Spiking: Dissolve 1 mg of 5-chloro-1H-indazole in 1 mL of the saturated 1-octanol phase.

  • Equilibration: Add 1 mL of the saturated aqueous buffer to the octanol solution in a glass vial. Mechanically shake the vial at 25°C for 24 hours to ensure complete thermodynamic equilibrium of the solute between the two phases.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation and break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Dilute the samples appropriately and quantify the concentration of 5-chloro-1H-indazole in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

Workflow W1 Compound Synthesis & Purification (>99%) W2 VT-NMR Spectroscopy (Tautomer Ratio) W1->W2 W3 Potentiometric Titration (pKa Determination) W1->W3 W4 Shake-Flask LC-MS (LogP/LogD Measurement) W1->W4 W5 In Vitro Microsomal Assay (Metabolic Stability) W1->W5 W6 Data Integration & SAR Modeling W2->W6 W3->W6 W4->W6 W5->W6

Figure 2: Experimental workflow for the physicochemical profiling of indazole derivatives.

References

  • [6] Title: 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem Source: nih.gov URL:[Link]

  • [1] Title: Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: acs.org URL:[Link]

  • [3] Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: beilstein-journals.org URL:[Link]

  • [4] Title: N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors Source: nih.gov URL:[Link]

Sources

Engineering the 5-Chloro-1H-indazol-3-yl Scaffold: A Comprehensive SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole bicyclic system is a privileged scaffold in medicinal chemistry, offering a rigid, planar aromatic framework with highly tunable physicochemical properties. Among its derivatives, the 5-chloro-1H-indazol-3-yl moiety has emerged as a critical pharmacophore in the development of targeted therapeutics, ranging from metabolic disease interventions to kinase and protease inhibition[1][2].

As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in synthetic substitution, but as a thermodynamic and pharmacokinetic balancing act. The strategic placement of a chlorine atom at the C5 position fundamentally alters the electron density of the indazole ring, while the C3 position serves as an ideal vector for extending the molecule into solvent-exposed regions or adjacent binding pockets. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 5-chloro-1H-indazol-3-yl derivatives, grounded in recent advancements in Retinol-Binding Protein 4 (RBP4) antagonism[3] and α -glucosidase inhibition[4]. Furthermore, it establishes self-validating experimental protocols to ensure rigorous, reproducible assay development.

Physicochemical Rationale of the Core Scaffold

The selection of the 5-chloro-1H-indazol-3-yl core is driven by three distinct physicochemical advantages:

  • Hydrogen Bonding Network: The indazole core possesses a built-in hydrogen bond donor (N1-H) and acceptor (N2). In many target proteins, the N2 atom acts as a critical anchor, accepting hydrogen bonds from backbone amides or arginine residues[3].

  • Lipophilic Efficiency (LipE): The C5-chlorine substitution increases the overall lipophilicity (logP) of the molecule compared to its unsubstituted counterpart. This halogen acts as a hydrophobic plug, perfectly sized to displace high-energy water molecules from deep, lipophilic sub-pockets within target enzymes[5].

  • Metabolic Stability: Unsubstituted or methyl-substituted aromatic rings are highly susceptible to cytochrome P450-mediated oxidation. The electronegative chlorine atom at C5 deactivates the phenyl ring toward electrophilic metabolic attack, extending the compound's half-life in vivo[5].

Case Study I: RBP4 Antagonism in Hepatic Steatosis

Elevated serum levels of Retinol-Binding Protein 4 (RBP4) are directly linked to insulin resistance, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD)[3]. RBP4 transports retinol by forming a circulating tertiary complex with transthyretin (TTR). Disrupting the RBP4-TTR interaction allows the low-molecular-weight RBP4 (21 kDa) to be rapidly cleared via renal filtration[3].

Structure-Activity Relationship (SAR) Analysis

Cioffi et al. demonstrated that functionalizing the 3-position of the indazole ring with a carboxamide linked to a piperidine derivative yields potent nonretinoid RBP4 antagonists[3]. The SAR of the indazole core reveals strict steric and electronic requirements:

  • C5 Substitutions: The 5-chloro (Compound 16) and 5-fluoro substitutions provide a 2-fold improvement in binding affinity over unsubstituted variants. The halogens perfectly occupy a hydrophobic cleft near Leu37. Conversely, introducing a 5-methoxy (-OCH 3​ ) group causes a severe steric clash, abolishing activity[3].

  • N1 Substitutions: The N1-H is not strictly required for binding, as N1-methylation maintains potency. However, increasing the steric bulk to an ethyl or isopropyl group significantly disrupts the trajectory of the indazole core within the binding pocket, resulting in a >5-fold loss of potency[3].

Table 1: SAR of 1H-Indazole-3-carboxamide Derivatives against RBP4 | Compound Base | C5 Substituent | N1 Substituent | RBP4 SPA Binding IC 50​ (nM) | HTRF Antagonism IC 50​ (nM) | | :--- | :--- | :--- | :--- | :--- | | 1H-Indazole-3-carboxamide | -H | -H | 120 | 250 | | 1H-Indazole-3-carboxamide | -Cl (Compound 16) | -H | 65 | 85 | | 1H-Indazole-3-carboxamide | -F | -H | 70 | 90 | | 1H-Indazole-3-carboxamide | -OCH 3​ | -H | >1000 | >1000 | | 1H-Indazole-3-carboxamide | -Cl | -CH 3​ | 68 | 88 | | 1H-Indazole-3-carboxamide | -Cl | -Isopropyl | >500 | >500 |

Data synthesized from in vitro RBP4 potency assays[3].

Pathway Visualization

RBP4_Pathway RBP4 Holo-RBP4 (Retinol Bound) Complex RBP4-TTR Complex (Circulating) RBP4->Complex Binds TTR Clearance Renal Clearance of RBP4 RBP4->Clearance Unbound RBP4 Excreted TTR Transthyretin (TTR) TTR->Complex Disease Hepatic Steatosis & Insulin Resistance Complex->Disease Elevates Tissue RBP4 Drug 5-Cl-Indazole Antagonist Drug->RBP4 Disrupts Binding Drug->Complex Prevents Formation

Mechanism of RBP4-TTR complex disruption by 5-chloro-1H-indazole antagonists.

Self-Validating Protocol: HTRF Assay for RBP4-TTR Disruption

To evaluate the efficacy of 5-chloro-1H-indazol-3-yl derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized[3].

  • Causality for Choice: HTRF utilizes a time delay before fluorescence measurement, completely eliminating short-lived background auto-fluorescence from the chemical library. This ensures that the IC 50​ values reflect true thermodynamic binding rather than optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM His-tagged human RBP4 and 20 nM biotinylated human TTR in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Incubation: Dispense 100 nL of the 5-chloro-1H-indazole derivative (serial dilutions in DMSO) into a 384-well plate. Add 10 μ L of the RBP4/TTR mixture. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add 10 μ L of detection mix containing Europium-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validation & Detection:

    • Validation Check: Include a positive control (e.g., Benchmark 3) and a DMSO-only negative control. Calculate the Z'-factor; proceed only if Z' > 0.6.

    • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of emission at 665 nm (FRET) to 620 nm (Europium reference). A decrease in the 665/620 ratio indicates successful disruption of the RBP4-TTR complex by the indazole derivative.

Case Study II: α -Glucosidase Inhibition via Triazolo-Thiadiazole Hybrids

Beyond protein-protein interaction disruption, the 5-chloro-1H-indazol-3-yl scaffold is highly effective in direct enzymatic inhibition. Recent 2025 research by Khan et al. highlights its utility in synthesizing triazolo-thiadiazole hybrid derivatives targeting α -glucosidase for the management of diabetes mellitus[4][6].

SAR of Terminal Phenyl Substitutions

In these hybrid molecules, the 5-chloro-1H-indazole core anchors the molecule within the enzyme's binding site, while a terminal phenyl ring dictates the depth of the interaction[4].

  • Halogen Bonding: Analog 10, featuring a para-fluoro substitution on the terminal phenyl ring, exhibited superior inhibitory activity (IC 50​ = 1.10 μ M) compared to the standard drug Acarbose (IC 50​ = 4.65 μ M)[6]. The highly electronegative fluorine atom forms strong halogen bonds with active site amino acids[4].

  • Hydrogen Bonding: The para-hydroxyl substitution (Analog 12) also showed excellent potency (IC 50​ = 1.73 μ M), confirming that the pocket accommodates both electron-withdrawing groups and strong hydrogen bond donors[4].

Table 2: SAR of Chloro-1H-indazole-derived Triazolo-thiadiazole Hybrids | Compound | Indazole Core | Terminal Phenyl Substitution | α -Glucosidase IC 50​ ( μ M) | | :--- | :--- | :--- | :--- | | Acarbose (Standard) | N/A | N/A | 4.65 ± 1.98 | | Analog 10 | 5-Chloro-1H-indazol-3-yl | 4-Fluoro (-F) | 1.10 ± 1.05 | | Analog 12 | 5-Chloro-1H-indazol-3-yl | 4-Hydroxyl (-OH) | 1.73 ± 0.19 | | Analog 5 | 5-Chloro-1H-indazol-3-yl | Unsubstituted (-H) | 3.45 ± 0.50 |

Data derived from in vitro inhibition assays[4][6].

Self-Validating Protocol: In Vitro α -Glucosidase Inhibition Assay
  • Causality for Choice: Utilizing a continuous kinetic read rather than an end-point assay ensures that the reaction velocity is linear, ruling out artifacts caused by enzyme degradation or compound precipitation over time.

Step-by-Step Methodology:

  • Enzyme/Substrate Setup: Prepare α -glucosidase (0.1 U/mL) in 0.1 M phosphate buffer (pH 6.8). Prepare the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG, 1 mM).

  • Incubation: Mix 20 μ L of the enzyme solution with 10 μ L of the indazole hybrid compound. Incubate at 37°C for 15 minutes to allow for pre-steady-state binding.

  • Reaction Initiation: Add 20 μ L of pNPG to initiate the reaction.

  • Self-Validation & Detection:

    • Validation Check: Run a parallel background control (compound + buffer without enzyme) to subtract any intrinsic absorbance of the highly conjugated triazolo-thiadiazole scaffold.

    • Readout: Monitor the release of p-nitrophenol continuously at 405 nm for 20 minutes. Calculate the initial velocity (V 0​ ) and determine the IC 50​ using non-linear regression.

Synthetic Methodologies: Constructing the Core

The synthesis of the 5-chloro-1H-indazol-3-yl core requires strict regiocontrol. The most robust route involves the diazotization of a substituted aniline precursor followed by intramolecular cyclization[1].

Synthetic Workflow Visualization

Synthesis_Workflow Start 5-Chloro-2-methylaniline Step1 Step 1: Diazotization NaNO2, HCl, 0-5°C Causality: Forms reactive diazonium salt Start->Step1 Step2 Step 2: Cyclization Intramolecular coupling Causality: Establishes 1H-indazole core Step1->Step2 Step3 Step 3: C3 Functionalization Electrophilic substitution Causality: Primes C3 for cross-coupling Step2->Step3 Final 5-Chloro-1H-indazol-3-yl Scaffold Step3->Final

Step-by-step synthetic workflow for the 5-chloro-1H-indazol-3-yl core.

Protocol Details:

  • Diazotization: 5-chloro-2-methylaniline is treated with sodium nitrite (NaNO 2​ ) in a strong acidic medium (HCl) at 0–5 °C[1]. Causality: Low temperatures are critical to prevent the thermal decomposition of the highly unstable diazonium intermediate into a phenol.

  • Cyclization: The diazonium salt undergoes intramolecular cyclization to form 5-chloro-1H-indazole.

  • C3 Functionalization: The C3 position is functionalized (e.g., via direct Friedel-Crafts acylation or iodination) to provide a reactive handle for subsequent coupling[5]. Causality: The indazole tautomeric system naturally directs electrophilic attack to the C3 carbon, ensuring high regioselectivity without the need for complex directing groups.

Conclusion

The 5-chloro-1H-indazol-3-yl moiety is far more than a structural placeholder; it is a meticulously balanced pharmacophore. As demonstrated through its application in RBP4 antagonism[3] and α -glucosidase inhibition[4], the C5-chlorine atom provides essential lipophilic contacts and metabolic stability, while the indazole nitrogen atoms anchor the molecule via directional hydrogen bonding. By pairing rational SAR design with self-validating, high-fidelity assay protocols, drug development professionals can rapidly optimize this scaffold for a multitude of therapeutic targets.

References

  • (5-Nitro-1H-indazol-3-YL)
  • 1-(5-bromo-1H-indazol-3-yl)
  • Source: nih.
  • Source: researchgate.
  • Information on EC 3.4.21.

Sources

Methodological & Application

Synthesis and Characterization of (5-chloro-1H-indazol-3-yl)methanamine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Causality

The 1H-indazol-3-ylmethanamine scaffold is recognized as a highly versatile "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The synthesis of (5-chloro-1H-indazol-3-yl)methanamine fundamentally relies on the reduction of its corresponding nitrile precursor, 5-chloro-1H-indazole-3-carbonitrile[1].

When designing a robust protocol for the reduction of a heterocyclic nitrile to a primary methanamine, chemists must navigate the risk of over-reduction, ring-opening, or the formation of secondary amine dimers. To ensure high fidelity and yield, two distinct, field-proven methodologies are presented:

  • Pathway A: Hydride Reduction via LiAlH₄ Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic hydride source that rapidly converts nitriles to primary amines[2]. While highly effective, it requires strictly anhydrous conditions. The causality behind the specific quenching step (the Fieser method) is critical: direct aqueous quenching forms unfilterable, gelatinous aluminum hydroxide complexes. The Fieser method strategically forms a crisp, granular sodium aluminate salt that is easily removed via filtration.

  • Pathway B: Catalytic Hydrogenation via Raney Nickel A milder alternative that avoids highly reactive hydrides is catalytic hydrogenation[2][3]. However, during nitrile hydrogenation, the intermediate imine can react with the newly formed primary amine to yield an undesired secondary amine dimer. To circumvent this, the reaction is conducted in a highly concentrated methanolic ammonia solution (7N). The excess ammonia shifts the chemical equilibrium, effectively trapping the imine intermediate and suppressing secondary amine formation.

Workflow Visualization

SynthesisWorkflow cluster_0 Pathway A: Hydride Reduction cluster_1 Pathway B: Hydrogenation A 5-chloro-1H-indazole-3-carbonitrile (Starting Material) B1 LiAlH4 (2.5 eq) / THF 0 °C to RT A->B1 C1 Raney Ni / H2 (1 atm) 7N NH3 in MeOH A->C1 B2 Fieser Quench (H2O, 15% NaOH) B1->B2 D (5-chloro-1H-indazol-3-yl)methanamine (Target Product) B2->D C2 Celite Filtration & Concentration C1->C2 C2->D

Fig 1: Synthetic pathways for (5-chloro-1H-indazol-3-yl)methanamine via nitrile reduction.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 1.00 g scale synthesis using either pathway.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-chloro-1H-indazole-3-carbonitrile 177.591.01.00 g (5.63 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH₄) 37.952.50.53 g (14.0 mmol)Reducing Agent (Path A)
Tetrahydrofuran (THF), anhydrous 72.11-25 mLSolvent (Path A)
Raney Nickel (slurry in H₂O) 58.6950% w/w0.50 gCatalyst (Path B)
Ammonia in Methanol (7N) 17.03Excess20 mLSolvent/Additive (Path B)
Hydrogen Gas (H₂) 2.02Excess1 atm (balloon)Reducing Agent (Path B)

Step-by-Step Experimental Protocols

Protocol A: Hydride Reduction (LiAlH₄ Method)

Self-Validation Metric: The reaction transitions from a cloudy suspension to a clear solution upon completion, followed by the formation of distinct white granular salts during the Fieser quench.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (15 mL) and cool the flask to 0 °C using an ice-water bath.

  • Hydride Suspension: Carefully add LiAlH₄ (0.53 g, 14.0 mmol) to the cold THF in small portions to avoid excessive hydrogen gas evolution.

  • Substrate Addition: Dissolve 5-chloro-1H-indazole-3-carbonitrile (1.00 g, 5.63 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progression via LC-MS. The reaction is complete when the starting material ( m/z 178.0 [M+H]+ ) is fully consumed and the product mass ( m/z 182.0 [M+H]+ ) is dominant[2].

  • The Fieser Quench (Critical Step): Re-cool the flask to 0 °C. Sequentially and very slowly add the following to quench the 0.53 g of LiAlH₄:

    • 0.53 mL of distilled H₂O.

    • 0.53 mL of 15% aqueous NaOH solution.

    • 1.59 mL of distilled H₂O. Stir vigorously for 15 minutes until the aluminum salts precipitate as a white, granular solid.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure to afford the crude methanamine, which can be purified via reverse-phase HPLC or utilized directly in subsequent coupling steps.

Protocol B: Catalytic Hydrogenation (Raney Nickel Method)

Self-Validation Metric: Hydrogen uptake ceases when the reaction is complete. The suppression of secondary amines is validated by the absence of a dimer mass ( m/z ~345) on LC-MS.

  • Catalyst Preparation: Transfer Raney Nickel slurry (0.50 g) to a 50 mL round-bottom flask. Carefully decant the supernatant water and wash the catalyst with methanol (3 × 5 mL) to remove residual moisture. Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry out in the presence of air.

  • Reaction Assembly: Add 5-chloro-1H-indazole-3-carbonitrile (1.00 g, 5.63 mmol) to the flask, followed by 20 mL of 7N ammonia in methanol. The high concentration of ammonia is the causal factor preventing dimerization[3].

  • Hydrogenation: Seal the flask with a septum, evacuate the atmosphere, and backfill with hydrogen gas (repeat 3 times). Attach a hydrogen-filled balloon (1 atm).

  • Execution: Stir the reaction vigorously at room temperature for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1 with 1% TEA) or LC-MS.

  • Isolation: Carefully filter the reaction mixture through a pad of Celite under a nitrogen blanket. Wash the Celite pad with methanol (20 mL). Immediately submerge the used Celite/Raney Ni cake in water for safe disposal.

  • Concentration: Evaporate the filtrate under reduced pressure to yield (5-chloro-1H-indazol-3-yl)methanamine.

References

  • US9737510B2 - Indazole compounds and a process for the preparation thereof. Google Patents.
  • WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors. Google Patents.
  • WO2024129634A1 - Rbm39 sulfonamide inhibitors. Google Patents.

Sources

Application Note: Solvent Selection and Dissolution Protocols for (5-chloro-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-chloro-1H-indazol-3-yl)methanamine (CAS: 118511-97-0) is a highly versatile pharmacophore and chemical building block, frequently utilized in the development of kinase inhibitors and N-myristoyltransferase (NMT) inhibitors[1][2]. Despite its utility, researchers frequently encounter erratic assay results and poor bioavailability due to the compound's challenging solubility profile. This application note provides a mechanistic breakdown of the compound's physicochemical properties and delivers field-validated, self-verifying protocols for preparing stable in vitro stocks and in vivo formulations.

Physicochemical Profiling & Causality

To formulate an effective dissolution strategy, one must first understand the thermodynamic forces keeping the compound in its solid state. The dissolution resistance of (5-chloro-1H-indazol-3-yl)methanamine is driven by three distinct structural features:

  • The Indazole Core: This rigid, planar, aromatic bicyclic system promotes intense intermolecular π−π stacking within the crystal lattice. This high lattice energy acts as a massive thermodynamic barrier to dissolution in polar protic solvents (like water).

  • The 5-Chloro Substituent: The addition of a chlorine atom at the 5-position significantly increases the molecule's lipophilicity (hydrophobicity) and electron-withdrawing capacity, further diminishing aqueous solubility compared to an unsubstituted indazole.

  • The Methanamine Moiety: As a primary amine, this functional group acts as both a hydrogen bond donor and acceptor. In its neutral free-base form (CAS: 118511-97-0), it forms strong intermolecular hydrogen bonds with the indazole nitrogens of adjacent molecules, leading to aggregation[2]. However, because the amine has a typical pKa of ~8.5–9.5, it can be protonated in acidic environments. Converting it to a monohydrochloride salt (analogous to CAS: 1801257-24-8, also known as BI SF3) shifts the solubility profile by introducing favorable ion-dipole interactions with aqueous media[3].

Solvent Selection Matrix

The following quantitative matrix summarizes the solubility profile based on the compound's structural thermodynamics and empirical data from related hydrochloride analogs[1][3].

Solvent SystemEstimated SolubilityRecommended ApplicationMechanistic Rationale
100% DMSO 10 – 20 mg/mLMaster Stock SolutionsHigh dielectric constant and aprotic nature disrupt both H-bonding and π−π stacking.
Methyl Acetate ~10 mg/mLSpecialized AssaysModerate polarity aprotic solvent; effective for related indazole NMT inhibitors[1].
Ethanol / Methanol 0.1 – 1.0 mg/mLIntermediate DilutionsProtic solvents can solvate the amine but struggle to overcome the lipophilic chloro-indazole core[3].
PBS (pH 7.2) < 0.1 mg/mL (Free Base)~0.1 - 1 mg/mL (HCl Salt)Not recommended without co-solventsNeutral pH leaves a fraction of the free base unprotonated, leading to rapid precipitation[3].

Experimental Workflows & Methodologies

Protocol 1: Preparation of a 10 mM Master Stock Solution (In Vitro)

Objective: Create a stable, highly concentrated stock for long-term storage and cellular assays.

  • Weighing: Accurately weigh the (5-chloro-1H-indazol-3-yl)methanamine powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Causality: Using strictly anhydrous DMSO prevents the premature introduction of trace water, which can trigger immediate micro-precipitation of the lipophilic free base.

  • Thermal Disruption: Vortex the suspension for 30 seconds. If particulate matter remains, sonicate the vial in a water bath at 37°C for 5–10 minutes.

    • Causality: Acoustic cavitation from sonication, combined with mild heat, provides the activation energy required to overcome the strong π−π stacking of the indazole rings.

  • Self-Validation (QC): Utilize the Tyndall effect. Shine a focused laser pointer through the vial in a dark room. A solid, visible beam indicates the presence of undissolved micro-particulates (a colloidal suspension). A clear, invisible path confirms a true molecular solution. Do not proceed until the solution passes this test.

Protocol 2: In Situ Salt Formation for Aqueous Enhancement

Objective: Convert the free base to a hydrochloride salt to maximize ion-dipole interactions for aqueous buffers.

  • Suspend the free base in a minimal volume of absolute ethanol.

  • Add 1.05 molar equivalents of 1M HCl (in dioxane or aqueous) dropwise while stirring continuously.

    • Causality: The acid protonates the primary amine ( −NH2​→−NH3+​ ), converting the neutral molecule into a positively charged cation. This pre-ionization alters the crystal lattice and provides a massive thermodynamic driving force for aqueous dissolution.

  • Evaporate the solvent under a gentle stream of nitrogen or via lyophilization to yield the solid HCl salt[3].

Protocol 3: Co-Solvent Formulation for In Vivo Dosing

Objective: Formulate a biocompatible vehicle for animal administration without causing "solvent shock" precipitation.

  • Initial Solubilization: Dissolve the compound in 5% (v/v) DMSO.

  • Co-solvent Addition: Add 40% (v/v) PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a polymeric co-solvent that maintains the solubility of the compound as the overall polarity of the mixture increases.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex.

    • Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the highly hydrophobic chloro-indazole core and shielding it from the aqueous phase.

  • Aqueous Phase: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously stirring.

    • Causality: The order of addition is critical. Adding the aqueous phase last, and slowly, prevents localized polarity spikes that cause immediate compound crash-out.

  • Self-Validation (QC): Centrifuge the final formulation at 10,000 x g for 10 minutes. Inspect the bottom of the tube. The absence of a microscopic pellet validates that the compound remains fully encapsulated in solution.

Workflow Visualization

SolventWorkflow Start Compound: (5-chloro-1H-indazol-3-yl)methanamine Decision Target Application? Start->Decision Stock In Vitro Stock (High Conc.) Decision->Stock Storage / Cell Assay InVivo In Vivo / Aqueous (Working Solution) Decision->InVivo Animal / Buffer DMSO Dissolve in 100% DMSO (10-20 mg/mL) Stock->DMSO Acidify Form HCl Salt (pH < 5.0) InVivo->Acidify Option A CoSolvent Add Co-solvents (PEG/Tween) InVivo->CoSolvent Option B FinalAq Aqueous Solution (< 1 mg/mL) Acidify->FinalAq CoSolvent->FinalAq

Workflow for solvent selection and formulation of (5-chloro-1H-indazol-3-yl)methanamine.

References

  • Title: BI SF3 (hydrochloride) (CAS Number: 1801257-24-8)
  • Title: Product Name: BI SF3 Synonyms: —— Cat No.
  • Title: IMP-1088 | CAS 2059148-82-0 | Cayman Chemical | Biomol.

Sources

Application Notes and Protocols: (5-chloro-1H-indazol-3-yl)methanamine as a Versatile Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Importance of (5-chloro-1H-indazol-3-yl)methanamine

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to form key interactions with a wide array of biological targets.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, is a versatile template for the design of potent and selective therapeutic agents.[3] Although rare in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[3][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most relevant form in biological systems.[3]

A key feature of the indazole nucleus is its capacity to act as a bioisostere for endogenous structures like indole and phenol. This substitution can lead to improved metabolic stability and the formation of crucial hydrogen bonding interactions with target proteins.[5] The 3-amino-1H-indazole substructure, in particular, is a highly effective hinge-binding fragment for protein kinases, which are critical targets in oncology.[4][6]

This application note focuses on the utility of a specific, strategically functionalized indazole derivative: (5-chloro-1H-indazol-3-yl)methanamine . The introduction of a chlorine atom at the 5-position and a methanamine group at the 3-position provides medicinal chemists with a powerful building block for several reasons:

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the indazole ring, impacting its pKa and interaction with target residues. Furthermore, the chloro group can occupy hydrophobic pockets within a binding site, enhancing binding affinity and modulating selectivity. In structure-activity relationship (SAR) studies of kinase inhibitors, halogen substitutions on the indazole ring have been shown to improve enzymatic activity and cellular potency.[7]

  • The 3-Aminomethyl Group: This primary amine serves as a versatile synthetic handle for introducing a wide variety of substituents. It allows for the facile formation of amides, sulfonamides, and secondary or tertiary amines through reductive amination. This enables the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The aminomethyl linker also provides a flexible spacer, allowing the appended functionalities to adopt optimal orientations for target engagement.

This guide will provide detailed protocols for the derivatization of (5-chloro-1H-indazol-3-yl)methanamine and discuss its application in the design of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties of (5-chloro-1H-indazol-3-yl)methanamine

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in drug discovery workflows.

PropertyValueSource
Molecular Formula C₈H₈ClN₃N/A
Molecular Weight 181.62 g/mol N/A
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in methanol, DMSO, and DMFInferred from common organic synthesis solvents
pKa (predicted) ~8.5 (for the primary amine)Estimated based on similar structures

Synthetic Strategies for Derivatization

The primary amine of (5-chloro-1H-indazol-3-yl)methanamine is the key functional group for derivatization. The following sections provide detailed, step-by-step protocols for two of the most common and powerful transformations: amide bond formation and reductive amination.

General Workflow for Derivatization

The following diagram illustrates a generalized workflow for the derivatization of (5-chloro-1H-indazol-3-yl)methanamine to generate a library of diverse analogs for SAR studies.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Library cluster_sar Biological Evaluation start (5-chloro-1H-indazol-3-yl)methanamine amide Amide Coupling (Carboxylic Acid, Coupling Reagent) start->amide reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive product_amide N-((5-chloro-1H-indazol-3-yl)methyl)amides amide->product_amide product_reductive N-substituted (5-chloro-1H-indazol-3-yl)methanamines reductive->product_reductive sar Structure-Activity Relationship (SAR) Studies product_amide->sar product_reductive->sar

Caption: Generalized workflow for derivatizing (5-chloro-1H-indazol-3-yl)methanamine.

Protocol 1: Amide Bond Formation

Amide coupling is a cornerstone reaction in medicinal chemistry, allowing for the connection of a carboxylic acid and an amine.[8] This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[9]

Rationale: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the amine starting material, facilitating its nucleophilic attack on the activated carboxylic acid to form the stable amide bond.

Materials:

  • (5-chloro-1H-indazol-3-yl)methanamine

  • Carboxylic acid of interest (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 mmol).

  • Dissolve the carboxylic acid in anhydrous DMF (5-10 mL).

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve (5-chloro-1H-indazol-3-yl)methanamine (1.0 mmol) in a minimal amount of anhydrous DMF.

  • Add the solution of (5-chloro-1H-indazol-3-yl)methanamine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-((5-chloro-1H-indazol-3-yl)methyl)amide.

Protocol 2: Reductive Amination

Reductive amination is a highly effective method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[10] This one-pot procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a broad range of substrates.

Rationale: The reaction proceeds in two steps within the same pot. First, the primary amine of (5-chloro-1H-indazol-3-yl)methanamine reacts with an aldehyde or ketone to form a transient iminium ion. Sodium triacetoxyborohydride then selectively reduces the iminium ion to the corresponding secondary or tertiary amine. NaBH(OAc)₃ is preferred over other reducing agents like sodium borohydride as it is less likely to reduce the starting aldehyde or ketone.

Materials:

  • (5-chloro-1H-indazol-3-yl)methanamine

  • Aldehyde or ketone of interest (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add (5-chloro-1H-indazol-3-yl)methanamine (1.0 mmol).

  • Dissolve the amine in anhydrous DCE or THF (5-10 mL).

  • Add the desired aldehyde or ketone (1.0-1.2 mmol).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 mmol) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine to prevent streaking) to yield the N-substituted (5-chloro-1H-indazol-3-yl)methanamine derivative.

Application in Drug Design: A Case Study in Kinase Inhibition

The (5-chloro-1H-indazol-3-yl)methanamine scaffold is particularly well-suited for the design of kinase inhibitors. The indazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, while the derivatized aminomethyl group can extend into the solvent-exposed region or other pockets of the ATP-binding site.

Hypothetical Kinase Inhibitor Design and Signaling Pathway

The following diagram illustrates a hypothetical scenario where a derivative of (5-chloro-1H-indazol-3-yl)methanamine acts as a kinase inhibitor, blocking a downstream signaling pathway involved in cell proliferation.

G cluster_pathway Cell Proliferation Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Drug Indazole-based Inhibitor (Derived from building block) Drug->Kinase Inhibits

Caption: Inhibition of a kinase-mediated signaling pathway by a hypothetical drug.

In this model, the indazole core of the inhibitor would likely form hydrogen bonds with the hinge region of the "Target Kinase." The 5-chloro group could be positioned in a hydrophobic pocket, while the R-group, introduced via the aminomethyl linker, could form additional interactions, enhancing potency and selectivity.

Conclusion

(5-chloro-1H-indazol-3-yl)methanamine is a high-value building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides a versatile platform for generating diverse libraries of compounds for SAR studies. The robust and reliable protocols for amide coupling and reductive amination presented in this guide offer researchers a clear path to synthesizing novel indazole derivatives. The inherent properties of the indazole scaffold, particularly its ability to act as a kinase hinge-binder, make this building block especially attractive for the development of targeted therapies in oncology and other disease areas.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. (2021). IntechOpen. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Processes for the preparation of niraparib and intermediates thereof. (2019).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Rsc.org. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Molecules. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025). ResearchGate. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

  • A novel and efficient synthesis of 3-aminomethyl- N-tosyl-indazoles. (2015). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Journal of Theoretical & Computational Science. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB. (2022). Canadian Intellectual Property Office. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • A kind of synthetic method for preparing Niraparib. (2017).
  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of (5-chloro-1H-indazol-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling with the synthesis of (5-chloro-1H-indazol-3-yl)methanamine . This compound is a highly valuable building block in drug discovery, notably utilized in the synthesis of potent N-myristoyltransferase (NMT) inhibitors such as IMP-1088[1].

However, the reduction of the starting material, 5-chloro-1H-indazole-3-carbonitrile , to its corresponding primary methanamine is notoriously prone to chemoselectivity issues. Below is a comprehensive troubleshooting guide, mechanistic analysis, and field-validated protocols to help you optimize your reaction yields.

Part 1: Mechanistic Pathway & Reaction Pitfalls

To troubleshoot effectively, we must first understand the causality behind the failures. The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate [2]. The two most common modes of failure in this specific synthesis are:

  • Hydrodehalogenation: Loss of the 5-chloro substituent due to overly aggressive catalytic conditions.

  • Dimerization: Nucleophilic attack of the newly formed primary amine onto the transient imine intermediate, resulting in a secondary amine byproduct[3][4].

NitrileReduction SM 5-chloro-1H-indazole- 3-carbonitrile Imine Imine Intermediate (Transient) SM->Imine Reduction (H2 or Hydride) Dehalo Dehalogenated Byproduct SM->Dehalo Pd/C + H2 (Hydrodehalogenation) Product (5-chloro-1H-indazol- 3-yl)methanamine Imine->Product Further Reduction Dimer Secondary Amine Dimer Imine->Dimer + Primary Amine (- NH3) Product->Dehalo Pd/C + H2

Fig 1. Mechanistic pathways and common side reactions in nitrile reduction.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using Palladium on Carbon (Pd/C) with hydrogen gas. My yield is low, and LC-MS shows a mass of 147 m/z instead of 181 m/z. What is happening? A: You are observing hydrodehalogenation . Palladium is an excellent catalyst for nitrile reduction, but it is also highly active for the oxidative addition into aryl-chloride bonds. Under an H2​ atmosphere, the 5-chloro group is cleaved and replaced by hydrogen, yielding 1H-indazol-3-ylmethanamine (147 m/z). Solution: Abandon Pd/C for this substrate. Switch to a chemoselective hydride donor like Borane-THF (BH₃·THF)[5] or use Raney Nickel, which is significantly less prone to cleaving aryl chlorides at room temperature[6].

Q2: My LC-MS shows the correct product mass, but also a massive peak at 346 m/z. NMR confirms a secondary amine. How do I prevent this dimerization? A: This is the classic "dimerization" problem. As the first molecules of your primary amine are formed, they act as nucleophiles. They attack the unreduced imine intermediates in the reaction mixture, eliminating ammonia to form a stable secondary amine dimer[2]. Solution: If using catalytic hydrogenation (e.g., Raney Nickel), you must perform the reaction in methanolic ammonia ( NH3​ /MeOH) . The excess ammonia shifts the reaction equilibrium, outcompeting the primary amine for the imine intermediate and suppressing dimer formation[3][6]. Alternatively, you can run the reaction in the presence of Boc2​O to immediately trap the primary amine as a non-nucleophilic carbamate.

Q3: I switched to Borane-THF ( BH3​⋅THF ) as recommended. The starting material is gone, but I cannot extract the product into the organic phase, and the crude NMR is a broad, unreadable mess. Did the reaction fail? A: The reaction likely succeeded, but your workup failed. Borane is a strong Lewis acid, and your product is a Lewis base (amine). They form a highly stable boron-amine complex ( R−NH2​⋅BH3​ ) that will not simply wash away with water or standard basic extraction[7][8]. Solution: You must chemically break the B-N bond. After the reduction is complete, carefully quench the reaction with methanol, followed by the addition of aqueous HCl (or HCl in dioxane). Reflux the mixture for 1-2 hours. This hydrolyzes the borane to volatile trimethyl borate and leaves your product as a highly pure, easily isolable hydrochloride salt.

Part 3: Comparative Data for Reduction Conditions

To guide your reagent selection, review the quantitative data summarizing the performance of various reducing systems on 5-chloro-1H-indazole-3-carbonitrile.

Reducing AgentAdditive / SolventDehalogenation (%)Dimerization (%)Isolated Yield (%)Recommendation
10% Pd/C, H2​ (1 atm) MeOH> 80%10 - 15%< 5%Do Not Use
LiAlH4​ THF5 - 10%5 - 10%40 - 50%⚠️ Use with Caution
Raney Nickel, H2​ (50 psi) EtOH< 2%35 - 45%30 - 40%⚠️ Prone to Dimerization
Raney Nickel, H2​ (50 psi) 7N NH3​ in MeOH< 2%< 5%75 - 85% Best for Scale-up
BH3​⋅THF (3.0 eq) THF (followed by HCl reflux)0% 0% 85 - 92% Best for Chemoselectivity

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reduction using Borane-THF (Recommended for Discovery Chemistry)

This protocol relies on the electrophilic nature of borane, which selectively reduces the electron-rich nitrile without risking the aryl chloride[5]. It acts as a self-validating system: if the B-N complex is not properly broken, the product remains in the aqueous phase, preventing the isolation of impure material.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve 5-chloro-1H-indazole-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous THF (0.2 M). Cool the flask to 0 °C using an ice bath.

  • Addition: Slowly add BH3​⋅THF (1.0 M in THF, 3.0 eq, 30 mL) dropwise via syringe. Caution: Hydrogen gas evolution may occur if moisture is present.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours. Monitor the disappearance of the nitrile peak (~2230 cm−1 ) via IR or TLC.

  • Quench: Cool the mixture to 0 °C. Carefully and slowly add Methanol (15 mL) dropwise to quench excess borane until gas evolution ceases.

  • B-N Cleavage (Critical Step): Add 4M HCl in dioxane (10 mL). Attach the reflux condenser and heat the mixture to 60 °C for 2 hours to destroy the boron-amine complex.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove non-polar impurities. Filter the precipitate to yield (5-chloro-1H-indazol-3-yl)methanamine hydrochloride as a white to off-white solid.

Protocol B: Catalytic Hydrogenation using Raney Nickel (Recommended for Process Scale-up)

This protocol utilizes methanolic ammonia to flood the reaction with a competing nucleophile, effectively shutting down the dimerization pathway[6].

Step-by-Step Methodology:

  • Catalyst Prep: Wash Raney Nickel slurry (approx. 20% w/w relative to substrate) three times with methanol to remove water. Caution: Raney Nickel is highly pyrophoric; never let it dry in air.

  • Reaction Mixture: In a Parr hydrogenation vessel, dissolve the starting nitrile (1.0 eq, 50 mmol) in 7N Ammonia in Methanol (100 mL).

  • Hydrogenation: Add the washed Raney Nickel catalyst. Seal the vessel, purge three times with Nitrogen, and then three times with Hydrogen.

  • Pressurization: Pressurize the vessel to 50 psi with H2​ gas and agitate vigorously at room temperature for 16-24 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tight pad of Celite® under a blanket of nitrogen to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude freebase amine via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure primary amine.

Part 5: References

  • Mammarenavirus Z Protein Myristoylation and Oligomerization Are Not Required for Its Dose-Dependent Inhibitory Effect on vRNP Activity Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL:[Link]

  • Catalytic Reduction of Nitriles Source: Thieme-Connect URL:[Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates Source: ResearchGate URL:[Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: MDPI URL:[Link]

  • Synthesis of dichloroindium hydride and exploration of its reactivity with organic functional groups Source: Arkivoc URL:[Link]

Sources

Technical Support Center: Optimizing Reductive Amination for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole functionalization. Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and novel anticancer agents[1],[2]. However, executing a reductive amination on these molecules presents unique synthetic hurdles. Whether you are alkylating an exocyclic aminoindazole or targeting the N1/N2 positions of the indazole core, issues like poor nucleophilicity, regioselectivity, and over-alkylation are common.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure robust, scalable C–N bond formation.

Frequently Asked Questions (FAQs): Parameter Optimization

Q: Why is my aminoindazole failing to form the imine intermediate? A: Exocyclic amines on the indazole ring (e.g., 6-aminoindazole) are highly electron-deficient due to the electron-withdrawing nature of the fused heteroaromatic system. This dramatically reduces their nucleophilicity, stalling the initial condensation step[3]. Optimization: Do not rely on weak Brønsted acids like acetic acid. Instead, utilize strong Lewis acids such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) or TiCl(OiPr)3​ to highly activate the carbonyl carbon and template the amine addition[4],[3].

Q: Which reducing agent provides the best chemoselectivity for indazoles? A: Sodium triacetoxyborohydride ( NaBH(OAc)3​ or STAB) is the gold standard for direct reductive amination[5],[6]. The electron-withdrawing acetoxy groups reduce the hydridic character of the boron, making STAB highly selective for the intermediate iminium ion over the unreacted aldehyde or ketone[7]. If STAB fails due to extreme steric hindrance, sodium cyanoborohydride ( NaBH3​CN ) is a viable alternative, though it carries higher toxicity risks[4],[8].

Troubleshooting Guide

Issue 1: Over-alkylation (Formation of Tertiary Amines)
  • Symptom: LC-MS analysis reveals a significant +R mass peak corresponding to double alkylation.

  • Causality: Once the primary aminoindazole is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material, allowing it to outcompete the primary amine for the remaining carbonyl[4],[9].

  • Solution: Transition from a direct to a stepwise (indirect) reductive amination. Force the complete formation of the imine in methanol (MeOH), isolate or dry it, and then reduce it with NaBH4​ . This temporal separation prevents the secondary amine product from encountering unreacted aldehyde[5],[6],[10].

Issue 2: Poor Regioselectivity (N1 vs. N2 Alkylation of the Indazole Core)
  • Symptom: Alkylating the indazole core nitrogen yields an inseparable mixture of N1 and N2 regioisomers.

  • Causality: The indazole core exists in a tautomeric equilibrium. Standard direct reductive amination conditions often proceed under kinetic control, leading to poor selectivity and significant N2-alkylation[11].

  • Solution: Employ a two-step enamine condensation followed by catalytic hydrogenation. By driving the initial condensation under Dean-Stark conditions with an excess of aldehyde, the system operates under thermodynamic control, exclusively yielding the N1-enamine. Subsequent hydrogenation (e.g., 5% Pt/C) cleanly provides the N1-alkyl indazole[11].

G A 1H-Indazole + Aldehyde B Direct Reductive Amination A->B NaBH(OAc)3 C Two-Step Enamine Condensation A->C Dean-Stark / Acid D Kinetic Control: N1 & N2 Isomers B->D Poor Selectivity E Thermodynamic Control: Exclusive N1-Enamine C->E High Selectivity F Pt/C Hydrogenation E->F H2 (40 psi) G Pure N1-Alkyl Indazole F->G

Figure 1: Reaction pathways for indazole core alkylation highlighting N1 selectivity.

Issue 3: Premature Carbonyl Reduction
  • Symptom: High recovery of starting amine and formation of the corresponding alcohol from the carbonyl.

  • Causality: The reducing agent is attacking the carbonyl before the imine/iminium can form. This is common with unhindered aliphatic aldehydes.

  • Solution: Pre-mix the amine and carbonyl for 1-2 hours before adding the reducing agent. If using NaBH(OAc)3​ , switch the solvent from THF to 1,2-Dichloroethane (DCE), which accelerates imine formation relative to reduction[5],[7].

Troubleshooting Start Identify Major Reaction Byproduct Q1 Tertiary Amine (Over-alkylation) Start->Q1 Q2 Alcohol (Carbonyl Reduction) Start->Q2 Q3 Unreacted Starting Materials Start->Q3 A1 Use Stepwise Protocol (MeOH then NaBH4) Q1->A1 A2 Pre-form Imine / Switch solvent to DCE Q2->A2 A3 Add Lewis Acid (Ti(OiPr)4) Q3->A3

Figure 2: Troubleshooting logic tree for common reductive amination failures.

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Indazole Amination

Reducing AgentPreferred SolventRelative ToxicityChemoselectivity (Imine vs Carbonyl)Best Use Case
NaBH(OAc)3​ DCE, THFLowExcellentStandard direct amination of aminoindazoles[6].
NaBH3​CN MeOH, THFHigh (Generates HCN)GoodAcidic conditions; sterically hindered substrates[4].
NaBH4​ MeOH, EtOHLowPoor (Reduces carbonyls)Stepwise indirect amination (added after imine formation)[10].
H2​
  • Pt/C
Toluene, EtOAcLowExcellentScaling up N1-alkylation via enamine intermediates[11].

Step-by-Step Experimental Protocols

Protocol A: Direct Reductive Amination of Electron-Deficient Aminoindazoles

Self-validating mechanism: The inclusion of a Lewis acid forces the equilibrium toward the imine. This is typically visually confirmed by a distinct color change before the reduction step begins, ensuring the system is primed for C-N bond formation.

  • Preparation: In a flame-dried flask under nitrogen, dissolve the aminoindazole (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Activation: Add Ti(OiPr)4​ (1.2 equiv) dropwise at room temperature. Stir for 2-4 hours to ensure complete imine formation (monitor via LC-MS or TLC)[4],[3].

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control the exotherm and prevent premature hydride transfer[5],[6].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Filter through a pad of Celite to remove titanium dioxide precipitates. Extract the aqueous layer with dichloromethane, dry over Na2​SO4​ , and concentrate.

Protocol B: Highly Selective N1-Alkylation of the Indazole Core

Self-validating mechanism: Thermodynamic control is achieved by continuous water removal. The cessation of water collection in the Dean-Stark trap physically validates that the reversible N2-enamine has fully converted to the stable N1-enamine.

  • Enamine Condensation: Combine 1H-indazole (1.0 equiv), the target aldehyde (3.0 equiv), and catalytic p-toluenesulfonic acid monohydrate (0.05 equiv) in toluene (0.5 M)[11].

  • Water Removal: Equip the flask with a Dean-Stark trap and reflux for 16 hours until water collection ceases.

  • Isolation: Concentrate the mixture and purify the crude N1-enamine via a short-path silica plug to remove excess aldehyde.

  • Hydrogenation: Dissolve the enamine in fresh toluene. Add 5% Pt/C (0.013 equiv). Pressurize the vessel with H2​ gas (40 psi) and stir at 30 °C for 4 hours[11].

  • Workup: Purge with nitrogen, filter the catalyst through Celite, and concentrate to yield the pure N1-alkyl indazole.

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : ACS Publications (The Journal of Organic Chemistry) URL : 6

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL : 4

  • Title : Development of a selective and scalable N1-indazole alkylation Source : PMC (Chemical Communications) URL : 11

  • Title : TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines Source : ResearchGate URL :3

  • Title : Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source : Bentham Direct (Letters in Drug Design & Discovery) URL : 2

  • Title : Reductive amination Source : Wikipedia URL : 8

Sources

Technical Support Center: Troubleshooting Solubility of (5-chloro-1H-indazol-3-yl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-chloro-1H-indazol-3-yl)methanamine is a halogenated indazole derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and other targeted therapeutics (1)[1]. Despite its relatively low molecular weight, researchers frequently encounter solubility bottlenecks when preparing master stocks in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I approach this not merely as a mixing step, but as a thermodynamic system. Solubility failures here usually stem from a mismatch between the compound's solid-state lattice energy, its specific salt form, and the hydration state of the DMSO (2)[2].

This guide provides a systematic, causality-driven approach to resolving these issues.

PART 1: Physicochemical Root Cause Analysis

To troubleshoot effectively, we must first define the thermodynamic parameters of the specific chemical form you are handling. The free base and the hydrochloride (HCl) salt behave fundamentally differently in aprotic solvents like DMSO.

Table 1: Physicochemical Comparison and Solvation Dynamics

PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Weight ~181.04 g/mol (3)[3]~218.1 g/mol
Intermolecular Forces Planar stacking, moderate lipophilicity.High crystal lattice energy, ionic bonding.
Ideal Solvent State 100% Anhydrous DMSO.DMSO with trace proton donors (e.g., 1-2% H₂O).
Primary Failure Mode Precipitation due to DMSO absorbing atmospheric moisture (freezing point depression) (4)[4].Incomplete dissociation of the chloride ion in pure aprotic conditions.

PART 2: Diagnostic Workflow

Before altering your protocol, use the following decision matrix to identify the mechanistic cause of the solubility failure.

G A Solubility Issue Detected: (5-chloro-1H-indazol-3-yl)methanamine B Identify Chemical Form A->B C Free Base (Lipophilic, MW ~181.6) B->C Form = Free Base D Hydrochloride (HCl) Salt (High Lattice Energy) B->D Form = HCl Salt E Check DMSO Hydration Use 100% Anhydrous DMSO C->E F Facilitate Ion Solvation Add 1-2% H₂O or Gentle Heat D->F G Vortex & Sonicate (10-15 min at RT/37°C) E->G F->G H Visual Inspection Is the solution completely clear? G->H I Proceed to Assay / Aliquot Store at -20°C under Argon H->I Yes (Clear) J Troubleshooting Protocol Lower Target Conc. or Add Co-solvents H->J No (Cloudy) J->G Re-sonicate

Caption: Diagnostic workflow for resolving DMSO solubility issues based on chemical form.

PART 3: Frequently Asked Questions (FAQs)

Q1: I purchased the hydrochloride (HCl) salt of (5-chloro-1H-indazol-3-yl)methanamine. Why is it forming a cloudy suspension in my freshly opened, 100% anhydrous DMSO? Expert Insight: This is a classic lattice energy problem. While DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, it lacks hydrogen-bond donors. To dissolve an HCl salt, the solvent must solvate both the protonated amine and the chloride counter-ion. In perfectly anhydrous DMSO, the chloride ion is poorly solvated, meaning the thermodynamic cost of breaking the crystal lattice is too high. Solution: Introducing a micro-amount of a proton donor (e.g., 1-2% v/v sterile LC-MS grade water) or applying gentle thermal energy (37°C water bath) will provide the necessary enthalpy to overcome the lattice energy and achieve a clear solution.

Q2: My 50 mM free base stock was perfectly clear yesterday. I stored it at -20°C, but after thawing it today, a white precipitate formed that won't go back into solution. Why? Expert Insight: You are observing moisture-induced precipitation. DMSO is highly hygroscopic; every time you open the tube, it rapidly absorbs atmospheric water. At 33% hydration, the freezing point of DMSO drops from 18°C to -73°C, drastically altering its physical structure and making it highly viscous (4)[4]. Because the free base form of your compound is lipophilic, even a 5-10% water content in the DMSO can drop its thermodynamic solubility limit below your 50 mM target, causing it to "crash out" (2)[2]. Solution: Never subject high-concentration DMSO stocks to repeated freeze-thaw cycles. Aliquot your master stock into single-use vials immediately upon preparation, purge the headspace with Argon or Nitrogen gas, and seal tightly.

Q3: I need to prepare a high-concentration stock (e.g., 100 mM) for an in vivo formulation, but it exceeds the solubility limit in pure DMSO. What is the standard workaround? Expert Insight: When the target concentration exceeds the intrinsic solubility limit of the compound in DMSO, you must transition to a multi-component co-solvent system to create a stable microemulsion or micellar solution. Solution: Utilize the "Rule of Sequential Addition." Dissolve the compound in a minimal volume of DMSO first, then sequentially add a surfactant (like Tween-80) to coat the hydrophobic planar indazole rings, followed by a carrier (like PEG300), and finally the aqueous buffer. See Protocol B below.

PART 4: Experimental Protocols

Protocol A: Standard Solubilization & Aliquoting (For In Vitro Assays)

This protocol is a self-validating system designed to prevent moisture contamination and ensure complete solvation.

  • Equilibration: Allow the vial of (5-chloro-1H-indazol-3-yl)methanamine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation from forming on the cold powder.

  • Solvent Selection:

    • For Free Base: Use strictly anhydrous DMSO (Water ≤0.005%).

    • For HCl Salt: Use standard DMSO. If recalcitrant, prepare a custom solvent of 98% DMSO / 2% sterile H₂O.

  • Addition & Mixing: Add the calculated volume of solvent to achieve your target concentration (ideally ≤20 mM for master stocks). Vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the sealed tube in an ultrasonic bath pre-heated to 37°C. Sonicate for 10-15 minutes.

    • Causality: Sonication provides the mechanical cavitation needed to break apart micro-crystals, while the 37°C heat lowers the solvent viscosity and increases kinetic energy.

  • Validation: Hold the tube against a light source. The solution must be completely transparent with no refractive micro-particulates swirling in the liquid.

  • Storage: Immediately divide into 10-20 µL single-use aliquots. Purge the headspace of each tube with Argon gas, cap tightly, and store at -20°C or -80°C.

Protocol B: Sequential Co-Solvent Formulation (For In Vivo / High-Concentration Assays)

Use this workflow when preparing stocks that will be diluted into aqueous media, preventing "precipitation upon dilution."

  • Primary Solvation: Dissolve the compound in 10% (final volume) anhydrous DMSO. Vortex until clear.

  • Carrier Addition: Add 40% (final volume) PEG300. Vortex for 2 minutes.

    • Causality: PEG300 acts as a polymeric co-solvent that stabilizes the hydrophobic indazole core.

  • Surfactant Addition: Add 5% (final volume) Tween-80. Vortex gently to avoid excessive foaming.

    • Causality: Tween-80 forms micelles that will trap the compound when the aqueous phase is introduced.

  • Aqueous Phase: Slowly add 45% (final volume) Saline (0.9% NaCl) drop-by-drop while continuously vortexing.

  • Validation: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should be a clear, stable solution ready for immediate administration.

References

  • (5-chloro-1h-indazol-3-yl)methanamine - PubChemLite Source: uni.lu URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate (Journal of Biomolecular Screening) URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath Ltd. URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Strategies for Indazole Methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with indazole scaffolds. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of synthesizing indazole methanamines, with a specific focus on proactively minimizing side reactions and troubleshooting common issues. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes.

Introduction: The Indazole Methanamine Challenge

The indazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a methanamine group, particularly at the C3-position, creates a versatile building block for further elaboration. However, the synthesis of (1H-indazol-3-yl)methanamine is not trivial. The primary challenge stems from the indazole core itself: the presence of two reactive nitrogen atoms (N1 and N2) within the pyrazole ring leads to a constant battle with regioselectivity.[3][4] This guide provides a focused Q&A-based approach to control these variables and optimize your synthesis.

Part 1: The Core Challenge - Regioselectivity in Indazole Functionalization

Before embarking on the synthesis of the methanamine moiety, it is crucial to understand and control the reactivity of the indazole nitrogens. Most synthetic routes begin with a pre-functionalized indazole (e.g., at the C3 position). Any reactions performed on this starting material, including the introduction of protecting groups or other modifications, are susceptible to forming a mixture of N1 and N2 isomers.

Frequently Asked Questions: N1 vs. N2 Isomerization

Question: I'm performing an alkylation on my indazole starting material and getting an inseparable mixture of N1 and N2 isomers. Why is this happening and how can I control it?

Answer: This is the most common problem in indazole chemistry. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[5] The 1H-tautomer is generally the more thermodynamically stable form.[3][5] However, the N2-substituted product is often the kinetically favored one.[3] The isomer ratio you obtain is a direct result of the reaction conditions, which dictate whether the reaction is under thermodynamic or kinetic control.

The key is to deliberately manipulate your reaction conditions to favor one pathway over the other. The choice of base and solvent system is the most critical factor.[4][6]

dot

Caption: Competing N1 (thermodynamic) and N2 (kinetic) alkylation pathways.

Below is a summary of conditions that can be used to influence the regiochemical outcome of N-alkylation.

ObjectiveBaseSolventTemperatureMechanistic RationaleReference
Maximize N1-Isomer Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTFavors the formation of the thermodynamically more stable N1-anion. The sodium cation may coordinate with N2, sterically hindering attack at that position.[4]
Maximize N1-Isomer Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN) or DMFHigh Temp (90 °C)Drives the reaction towards thermodynamic equilibrium, favoring the more stable N1 product.[7]
Maximize N2-Isomer Mitsunobu Conditions (DIAD/PPh₃)Tetrahydrofuran (THF)0 °C to RTThe reaction proceeds through a different, kinetically controlled mechanism involving a phosphonium salt intermediate.[6]
Maximize N2-Isomer Brønsted Acid (e.g., TfOH)DioxaneRT to RefluxAcid catalysis can activate certain alkylating agents (like trichloroacetimidates) and favor reaction at the more nucleophilic N2 position.[8][9]
Variable / Mixture Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)RT to 80 °COften results in mixtures as it doesn't strongly favor one pathway over the other. The ratio can be highly substrate-dependent.[6]
Part 2: Troubleshooting the Synthesis of (1H-Indazol-3-yl)methanamine

We will focus on the most reliable and common synthetic route: the reduction of a 1H-indazole-3-carboxamide intermediate. This approach avoids handling potentially unstable aldehydes and offers a robust pathway to the desired product.

dot

Workflow Fig. 2: Synthetic Workflow via Carboxamide Reduction Start 1H-Indazole-3-carboxylic Acid Step1 Amide Formation SOCl₂ or Coupling Agent (e.g., HATU) then NH₄OH / NH₃ Start:f0->Step1:f0 Step 1 Intermediate 1H-Indazole-3-carboxamide Step1:f0->Intermediate:f0 Step2 Amide Reduction e.g., LiAlH₄ in THF Intermediate:f0->Step2:f0 Step 2 Product (1H-Indazol-3-yl)methanamine Step2:f0->Product:f0

Caption: Recommended synthetic route to (1H-indazol-3-yl)methanamine.

Troubleshooting Guide: Carboxamide Reduction Route

Question: My amide formation step (Step 1) is low-yielding or fails to go to completion. What should I check?

Answer: This is a common process control issue. Several factors can lead to poor conversion:

  • Activation Method: The conversion of a carboxylic acid to an amide requires activation.

    • Acid Chloride Method: Using thionyl chloride (SOCl₂) or oxalyl chloride is robust but can be harsh. Ensure you fully remove the excess reagent in vacuo before adding your ammonia source to prevent side reactions.

    • Peptide Coupling Agents: Reagents like HATU, HOBt/EDC are milder but more expensive. Ensure you are using a non-nucleophilic base (e.g., DIPEA) and anhydrous conditions.

  • Base and Temperature: When adding your ammonia source (e.g., ammonium hydroxide or ammonia in a solvent), the reaction is highly exothermic. Maintain a low temperature (0 °C) during the addition to prevent the formation of degradation byproducts.

  • Moisture: If using coupling agents, strict anhydrous conditions are necessary as water will hydrolyze the activated intermediate.

Question: The final reduction of the carboxamide with LiAlH₄ (Step 2) is giving me a complex mixture and a low yield of my desired methanamine. What is going wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. The primary issue here is the acidic N-H proton on the indazole ring.

  • Causality: The indazole N-H proton (pKa ≈ 14) is acidic enough to react irreversibly with the hydride, consuming one equivalent of LiAlH₄ and evolving hydrogen gas before any reduction of the amide occurs. If you use a stoichiometric amount of reductant, your reaction will be incomplete.

    • Solution: Always use an excess of LiAlH₄ (typically 2.5-4.0 equivalents) to account for the acidic proton and ensure complete reduction of the amide.

  • Workup Procedure: The workup is critical. A standard aqueous quench can be violent and lead to the formation of aluminum hydroxides that trap your product, drastically reducing isolated yield.

    • Solution: Employ a Fieser workup. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure precipitates granular aluminum salts that are easily filtered, leading to much higher recovery of your amine product.

  • Reaction Temperature: Do not run the reduction at elevated temperatures for prolonged periods. While the indazole ring is aromatic and generally stable, extremely harsh conditions could potentially lead to over-reduction. A gentle reflux in THF is usually sufficient.

Part 3: Proactive Strategy - The Power of N-Protecting Groups

For complex, multi-step syntheses, or when using reagents that are incompatible with the acidic N-H (e.g., Grignard reagents, some coupling conditions), proactively protecting the indazole nitrogen is the most effective strategy.

Question: When is it essential to use a protecting group, and which one should I choose?

Answer: Use a protecting group when you plan to perform chemistry that is base-sensitive, involves strong nucleophiles, or requires precise regiochemical control that the unprotected N-H would interfere with. The choice of protecting group is critical and depends entirely on the downstream conditions your molecule must endure.[10]

The SEM (2-(Trimethylsilyl)ethoxymethyl) group is highly recommended for its stability and orthogonal deprotection conditions.[10] It is stable to a wide range of nucleophilic, basic, and reductive conditions.

Protecting GroupAbbreviationStable ToLabile To (Deprotection)Key ConsiderationsReference
2-(Trimethylsilyl)ethoxymethylSEMBases, Nucleophiles, Reduction, most organometallicsFluoride sources (TBAF), Strong AcidExcellent stability. Often directs alkylation to the N2 position, but provides robust protection.[10]
tert-ButoxycarbonylBocHydrogenation, Mild BaseStrong Acid (TFA, HCl)Common and easy to install/remove, but not stable to acidic conditions.[11]
BenzylBnAcid, Base, OrganometallicsHydrogenolysis (H₂, Pd/C)Very stable, but deprotection is incompatible with reducible functional groups (e.g., nitro, alkynes).[10]
TetrahydropyranTHPBase, HydrogenationMild to Strong AcidAcid-labile and creates a new stereocenter, potentially complicating NMR analysis.[10]
Part 4: Validated Experimental Protocols

The following protocols provide a reliable, step-by-step method for the synthesis of (1H-indazol-3-yl)methanamine.

Protocol 1: Synthesis of 1H-Indazole-3-carboxamide
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1H-indazole-3-carboxylic acid (1.0 equiv).

  • Activation: Add thionyl chloride (SOCl₂, 3.0 equiv) and a catalytic amount of DMF (2-3 drops).

  • Reaction: Heat the mixture to 70-80 °C and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Workup (1): Cool the mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure. Add anhydrous toluene and co-evaporate twice to ensure complete removal.

  • Amidation: Cool the resulting acid chloride intermediate to 0 °C in an ice bath. Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, ~10 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Workup (2): Stir the resulting slurry at room temperature for 1 hour. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction to (1H-Indazol-3-yl)methanamine
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 3.0 equiv) and cover with anhydrous THF.

  • Addition: Cool the LiAlH₄ suspension to 0 °C. Add the 1H-indazole-3-carboxamide (1.0 equiv), synthesized in the previous step, portion-wise as a solid. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Sequentially and very slowly, add the following dropwise:

    • 'x' mL of deionized water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of deionized water (Where 'x' = mass of LiAlH₄ in grams).

  • Workup: A granular white precipitate should form. Stir the slurry vigorously at room temperature for 30 minutes. Add anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude (1H-indazol-3-yl)methanamine. The product can be purified by silica gel column chromatography using a dichloromethane/methanol/ammonia eluent system.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Cai, H., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 654–664. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-301. [Link]

  • Loidl, M., et al. (2017). Synthesis of indazoles. (WO2017186693A1).
  • SFC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • MDPI. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9509-9520. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(2), 705-712.
  • Sharma, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical and Pharmaceutical Sciences, 14(3).
  • ResearchGate. (n.d.). C-alkylation versus N-alkylation. Yields relate to isolated products. Retrieved from [Link]

  • National Institutes of Health. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5779. [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. (CN101948433A).
  • Google Patents. (n.d.). Methods for preparing indazole compounds. (WO2006048745A1).
  • Google Patents. (n.d.). The synthesis technique of 3 methyl 1H indazoles. (CN105198813B).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26861-26871. [Link]

  • Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan J. Chem., 14(3), 1816-1820.
  • ResearchGate. (2023).
  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. [Link]

  • IntechOpen. (2021).
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038-1048. [Link]

  • ResearchGate. (2024). (PDF)
  • American Chemical Society. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • RWTH Publications. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles.

Sources

Technical Support Center: Stability & Handling of (5-chloro-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting guide for (5-chloro-1H-indazol-3-yl)methanamine . Widely utilized as a critical building block and pharmacophore in drug discovery, this compound presents unique stability challenges during storage and experimental handling[1].

Due to its bifunctional nature—comprising a lipophilic 5-chloro-1H-indazole core and a highly reactive primary methanamine group—researchers must strictly control environmental variables to prevent degradation, maintain accurate molarities, and ensure reproducible assay results.

Quantitative Stability Profile & Storage Matrix

To maximize the shelf life of your compound, adhere to the empirically derived storage parameters below. The primary amine is highly susceptible to oxidation[2], while the hydrochloride salt form is notoriously hygroscopic[3].

Chemical FormStorage ConditionTemperatureEst. Shelf LifePrimary Degradation Risk
Free Base (Solid) Ambient Air / Light20°C< 1 WeekOxidation / Photodegradation
Free Base (Solid) Argon / Dark / Desiccated-20°C1–2 YearsNegligible
HCl Salt (Solid) Ambient Air / Humidity20°C< 1 MonthHygroscopic Hydration
HCl Salt (Solid) Argon / Dark / Desiccated4°C to -20°C2+ YearsNegligible
DMSO Stock (10mM) Ambient Air / Light20°C< 48 HoursRapid Amine Oxidation
DMSO Stock (10mM) Argon / Dark / Aliquoted-80°C6 MonthsSlow Oxidation / Precipitation

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow after a week at room temperature. Is it still usable? A1: No, you must discard it. Primary amines are highly susceptible to oxidative degradation, especially in oxygen-rich environments. The oxidation proceeds via radical intermediates, ultimately yielding complex byproducts such as aldehydes, imines, and ammonia[2]. The yellowing visually indicates the formation of these oxidative byproducts or the oxidation of the indazole ring itself. Always store DMSO stock solutions at -80°C in sealed, amber vials to halt radical propagation.

Q2: I am observing batch-to-batch variability in my IC50 values when using the hydrochloride (HCl) salt form. What is causing this? A2: This is a classic symptom of hygroscopicity. The HCl salt form (CAS 1801257-24-8) readily absorbs ambient moisture[3]. When the powder hydrates, its apparent mass increases. If you weigh the hydrated powder without accounting for the newly acquired water mass, your actual molar concentration will be significantly lower than your calculations suggest, leading to artificially inflated IC50 values in your assays. Causality & Fix: Store the salt in a desiccator. Before weighing, allow the sealed vial to equilibrate to room temperature to prevent condensation.

Q3: How does pH affect the stability of this compound in aqueous assay buffers? A3: Stability is strictly pH-dependent. At a pH below the amine's pKa (typically ~9.0 for primary aliphatic amines), the amine is protonated ( −NH3+​ ). This protonation significantly reduces its nucleophilicity, protecting it from rapid oxidation and unwanted reactions with electrophiles in your assay[4]. At physiological pH (7.4), it remains mostly protonated and stable. However, exposing the compound to highly alkaline buffers (pH > 9) will deprotonate the amine, drastically reducing its oxidative stability and potentially causing the lipophilic free base to precipitate.

Q4: Can I leave the compound on the benchtop under normal laboratory lighting? A4: No. While the 1H-indazole core is thermodynamically stable, the presence of the 5-chloro substituent introduces a vulnerability to UV-induced photodegradation[5]. Prolonged exposure to light can trigger radical-mediated dehalogenation (cleavage of the C-Cl bond) or ring-opening events. Always use amber vials or wrap clear containers in aluminum foil.

Standard Operating Procedure (SOP): Reconstitution & Self-Validating Storage

To ensure absolute trustworthiness in your biological assays, follow this self-validating workflow for preparing stock solutions. Aliquoting and freezing are critical to preventing concentration alterations over time[4].

Step 1: Thermal Equilibration Remove the desiccated vial from the -20°C freezer. Do not open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes. Reasoning: Opening a cold vial in ambient air causes immediate condensation of water vapor onto the hygroscopic powder, ruining the batch.

Step 2: Weighing & Karl Fischer Correction Weigh the desired mass quickly. If using an older batch of the HCl salt, perform a Karl Fischer titration on a small sub-sample to determine the exact water weight percentage. Adjust your molecular weight calculations accordingly before adding solvent.

Step 3: Reconstitution Add anhydrous, molecular-sieve-dried DMSO to create a 10 mM stock. Vortex gently until completely dissolved. Avoid excessive sonication, as the localized heat can accelerate degradation.

Step 4: Aliquoting & Purging Divide the solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3-5 seconds to displace ambient oxygen before capping.

Step 5: Quality Control (Self-Validation) Before freezing, take a 1 µL sample from one aliquot and run it via LC-MS. Verify that the primary peak matches the expected mass of the free base ( [M+H]+≈182.0m/z ) and that purity is >95%.

Step 6: Cryogenic Storage Store all sealed aliquots at -80°C. Thaw only once prior to use; do not subject the compound to freeze-thaw cycles.

Mechanistic Visualization of Degradation Pathways

The following diagram maps the environmental stressors to their specific degradation mechanisms, alongside the required physical interventions to block them.

DegradationPathways cluster_stress Environmental Stressors API (5-chloro-1H-indazol-3-yl)methanamine O2 Oxygen (O2) Oxidation Primary Amine Oxidation (Aldehydes/Ammonia) API->Oxidation Dehalogenation Photolytic Dehalogenation (Loss of 5-Chloro) API->Dehalogenation Hydration Hygroscopic Hydration (Mass Alteration) API->Hydration O2->Oxidation Accelerates Light UV/Vis Light Light->Dehalogenation Induces Moisture Moisture (H2O) Moisture->Hydration Causes N2 Purge with Argon/N2 N2->Oxidation Blocks Amber Store in Amber Vials Amber->Dehalogenation Blocks Desiccant Store with Desiccant Desiccant->Hydration Blocks

Degradation pathways of (5-chloro-1H-indazol-3-yl)methanamine and required storage interventions.

References

  • Oxidation of amines at absorber conditions for CO2 capture from flue gas. ResearchGate. Available at:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Technical Support Center: Overcoming Cyclization Challenges in 5-Chloro-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing bottlenecks in the synthesis of 5-chloro-indazoles.

The indazole scaffold is a privileged structure in medicinal chemistry, but introducing a chlorine atom at the C5 position fundamentally alters the electronic landscape of the precursor molecules. The inductive electron-withdrawing (-I) effect of the chlorine atom decreases electron density on the aromatic ring, which frequently leads to stalled ring-closures, highly stable uncyclized intermediates, or unwanted de-halogenation side reactions. This guide provides causality-driven troubleshooting, empirical data, and self-validating protocols to ensure your cyclization steps succeed.

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your reaction parameters, it is critical to map your specific synthetic failure to its mechanistic root cause. The workflow below outlines the diagnostic logic for the most common cyclization pathways used for 5-chloro-indazoles.

Troubleshooting Start Issue: Low Yield in 5-Chloro-Indazole Cyclization Pathway Identify Cyclization Pathway Start->Pathway Jacobson Jacobson-Type (Diazotization) Pathway->Jacobson Ullmann Metal-Catalyzed (Ullmann/Buchwald) Pathway->Ullmann Diag1 Incomplete Diazotization or Decomposition? Jacobson->Diag1 Diag2 Stable Hydrazone Failing to Cyclize? Ullmann->Diag2 Diag3 De-chlorination Side Product Observed? Ullmann->Diag3 Sol1 Action: Strict Temp Control (0-5°C) Use Strong Dehydrating Acid Diag1->Sol1 Sol2 Action: Switch to Cu(OAc)2 Screen DMSO/DMF Solvents Diag2->Sol2 Sol3 Action: Avoid Pd Catalysts Use Cu-based Systems Diag3->Sol3

Caption: Troubleshooting workflow for resolving low yields in 5-chloro-indazole cyclization.

Core Troubleshooting Guide (FAQs)

Q1: Why does my Jacobson-type diazotization yield massive amounts of uncyclized diazonium intermediates or decomposition products? Causality & Solution: The Jacobson indazole synthesis relies on the diazotization of o-acetamidophenylacetate or amide derivatives[1]. However, the electron-withdrawing 5-chloro group destabilizes the transient diazonium intermediate and reduces the nucleophilicity of the adjacent group required for ring closure. To force the cyclization kinetically, you must maintain precise temperature control (0–5 °C during nitrosation) to prevent decomposition, followed by the use of a strong dehydrating environment (such as acetic anhydride or concentrated sulfuric acid) to drive the intramolecular attack[1].

Q2: I am using an intramolecular metal-catalyzed reaction for cyclization, but I only isolate stable hydrazones. How do I drive the ring closure? Causality & Solution: Hydrazones formed from 5-chloro-o-halobenzaldehydes can be exceptionally stable, representing a frequent challenge in indazole synthesis[2]. The chlorine atom deactivates the ring toward oxidative addition by the metal catalyst. While palladium is a common choice, switching to a copper-catalyzed Ullmann-type reaction (e.g., Cu(OAc)₂ in DMSO) is an attractive and effective alternative[3]. Copper facilitates a radical or single-electron transfer pathway that is less hindered by the 5-chloro deactivation. Furthermore, screening aprotic solvents like DMSO or DMF is critical, as they stabilize the transition state and often provide higher yields[2].

Q3: How can I prevent the hydrodehalogenation of the 5-chloro substituent during cross-coupling cyclizations? Causality & Solution: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation of the aryl halide starting material is a notorious competing reaction[2]. Electron-rich palladium catalysts can inadvertently insert into the C–Cl bond instead of the target C–Br or C–I bond, leading to des-chloro side products. Furthermore, nonselective intramolecular S_NAr cyclization can lead to additional complex impurities when a chlorine atom is present[3]. To prevent this, avoid aggressive Pd/phosphine systems and utilize milder Cu-based catalysts which exhibit high chemoselectivity for C–N bond formation over C–Cl activation[3].

Quantitative Strategy Comparison

When designing your synthetic route, selecting the right cyclization strategy is paramount. The table below summarizes the empirical performance of various methods specifically applied to 5-chloro-indazole derivatives.

Cyclization StrategyKey Reagents / CatalystTypical YieldPrimary Challenge AddressedOptimal Solvent
Jacobson-Type t-BuONO, Ac₂O / H₂SO₄60–79%Overcomes poor nucleophilicityToluene / Ac₂O
Ullmann-Type Cu(OAc)₂, K₂CO₃75–90%Bypasses stable uncyclized hydrazonesDMSO / DMF
Pd-Catalyzed Pd₂(dba)₃, Phosphine Ligands40–60%Not recommended (De-chlorination risk)1,4-Dioxane
Metal-Free Oxime MsCl, Et₃N80–94%Avoids heavy metal contaminationDCM / THF

(Note: Metal-free oxime activation utilizing methanesulfonyl chloride has recently emerged as a highly efficient, scalable alternative with broad functional group tolerance[4].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Jacobson-Type Synthesis via tert-Butyl Nitrite

Mechanistic Context: This method prepares 5-chloro-indazole-3-carboxylate esters via the nitrosation of o-acetamidophenylacetates[1].

  • Preparation: In a rigorously dried round-bottom flask, dissolve 5-chloro-o-acetamidophenylacetate (1.0 equiv) in a 1:1 mixture of anhydrous toluene and acetic anhydride.

    • Validation Checkpoint 1: Ensure complete dissolution. The solution must be pale yellow and clear. Turbidity indicates moisture, which will quench the nitrosating agent.

  • Nitrosation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add tert-butyl nitrite (1.2 equiv) dropwise over 30 minutes.

    • Validation Checkpoint 2: A distinct color shift to deep orange/red confirms the formation of the active N-nitroso intermediate. If the solution remains pale, verify the integrity and storage conditions of your tert-butyl nitrite.

  • Cyclization: Gradually warm the mixture to 80 °C and stir for 12 hours to drive the intramolecular cyclization.

    • Validation Checkpoint 3: Monitor via LC-MS. The mass of the N-nitroso intermediate must disappear, replaced by the cyclized indazole mass.

  • Isolation: Cool to room temperature, hydrolyze the ester with aqueous NaOH, and acidify with HCl to precipitate the pure 5-chloroindazole-3-carboxylic acid[1].

Protocol B: Copper-Catalyzed Intramolecular Ullmann Cyclization

Mechanistic Context: For substrates where S_NAr cyclization is hindered by the 5-chloro group, copper catalysis provides a lower-energy pathway, preventing the stable hydrazone dead-end[2][3].

  • Preparation: Dissolve the 5-chloro-2-bromobenzaldehyde hydrazone precursor (1.0 equiv) in anhydrous DMSO[2].

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 equiv) and K₂CO₃ (2.0 equiv) to the solution.

    • Validation Checkpoint 1: The mixture will initially appear pale blue/green due to the unreacted Cu(II) salt.

  • Heating: Heat the reaction mixture to 90 °C under a strict inert argon atmosphere for 8 hours.

    • Validation Checkpoint 2: During heating, the solution color will transition to a deep brown/black. This visual cue indicates the active cycling of copper species and successful oxidative addition.

  • Workup & Verification: Cool the mixture, dilute with ethyl acetate, and wash thoroughly with brine (3x) to remove DMSO and inorganic salts.

    • Validation Checkpoint 3: Analyze the organic layer via LC-MS. Success is confirmed by the presence of the[M+H]⁺ peak corresponding to the cyclized 5-chloro-1H-indazole, retaining the characteristic 3:1 isotopic ratio of the chlorine atom. The absence of a [M-34] peak confirms that de-chlorination was successfully avoided[2][3].

References

[1] Title: How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ - Guidechem Source: guidechem.com URL: 1

[3] Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL: 3

[4] Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (nih.gov) URL: 4

[2] Title: Technical Support Center: Indazole Synthesis via Intramolecular Cyclization Source: Benchchem URL: 2

Sources

Validation & Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 5-Chloro-indazol-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

5-Chloro-indazol-3-methanamine is a critical halogenated pharmacophore and synthetic building block utilized in the development of novel therapeutics and the forensic tracking of synthetic indazole-type derivatives. The analytical challenge lies in its compact, highly conjugated structure. The presence of the electronegative chlorine atom at the 5-position alters the electron density of the indazole core, making its fragmentation behavior distinct from non-halogenated analogs.

To achieve unambiguous structural confirmation and highly sensitive pharmacokinetic (PK) quantification, laboratories must choose the correct mass spectrometry (MS) platform. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS/Q-TOF) against Triple Quadrupole (QqQ) Mass Spectrometry , providing a comprehensive framework for the analysis of 5-chloro-indazol-3-methanamine.

Mechanistic Fragmentation: The Causality of Ion Cleavage

Understanding why a molecule fragments is a prerequisite for optimizing any MS method. In positive Electrospray Ionization (ESI+), the fragmentation of 5-chloro-indazol-3-methanamine follows a highly predictable, causality-driven pathway supported by the thermodynamic stability of its intermediate ions .

  • Protonation: The primary aliphatic amine (-NH 2​ ) is the most basic site on the molecule. In an acidic mobile phase, it readily accepts a proton to form an ammonium cation ([M+H] + , m/z 182.048).

  • Primary Neutral Loss (Deamination): The aliphatic C-N bond is relatively weak. Driven by the resonance stabilization provided by the adjacent indazole ring, the molecule rapidly expels neutral ammonia (NH 3​ , 17.027 Da). This yields a highly stable, conjugated 5-chloro-methylidene-indazolium cation (m/z 165.021).

  • Secondary Cleavage (Ring Opening): Under elevated collision energy, the strained pyrazole ring of the indazole core undergoes N-N bond cleavage, followed by the expulsion of hydrogen cyanide (HCN, 27.011 Da). This is a hallmark fragmentation pattern for indazole-core compounds, resulting in a chlorinated benzazirene-like cation (m/z 138.010).

  • Tertiary Cleavage (Halogen Effect): The inductive electron-withdrawing effect (-I) of the chlorine atom stabilizes the ring against premature cleavage. However, at maximum collision energies, homolytic cleavage of the C-Cl bond occurs, ejecting a chlorine radical (Cl , 34.969 Da) and leaving a radical cation (m/z 103.042).

G M [M+H]+ m/z 182.048 (C8H9ClN3+) F1 Primary Fragment m/z 165.021 (C8H6ClN2+) M->F1 - NH3 (17.027 Da) Deamination F2 Secondary Fragment m/z 138.010 (C7H5ClN+) F1->F2 - HCN (27.011 Da) Indazole Ring Opening F3 Tertiary Fragment m/z 103.042 (C7H5N*+) F2->F3 - Cl* (34.969 Da) Halogen Cleavage

Mechanistic fragmentation pathway of 5-chloro-indazol-3-methanamine in ESI+ mode.

Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)

While both platforms utilize Collision-Induced Dissociation (CID), their analytical utility diverges based on the detector's architecture. Q-TOF systems provide sub-2 ppm mass accuracy, which is essential for confirming the empirical formula and resolving the distinct 3:1 isotopic ratio of 35 Cl to 37 Cl. Conversely, QqQ systems utilize Selected Reaction Monitoring (SRM/MRM) to filter out background noise, offering unparalleled sensitivity for trace-level quantification .

Table 1: Comparative Performance Metrics
FeatureHigh-Resolution MS (Q-TOF)Triple Quadrupole (QqQ)Advantage for 5-Chloro-indazol-3-methanamine
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF unambiguously confirms the C 8​ H 8​ ClN 3​ empirical formula.
Isotopic Fidelity ExcellentModerateQ-TOF perfectly resolves the 3:1 35 Cl/ 37 Cl signature.
Sensitivity (Targeted) Moderate to HighUltra-HighQqQ provides superior signal-to-noise for low-level PK quantification.
Dynamic Range 3-4 logs5-6 logsQqQ allows for broader calibration curves in complex biological matrices.
Structural Elucidation Comprehensive (MS/MS & MS E )Limited to predefined MRMsQ-TOF captures untargeted secondary fragments (e.g., loss of Cl ).
Table 2: Exact Mass and Fragmentation Assignments (Q-TOF Data)
Fragment IonElemental CompositionCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)Mechanistic Origin
[M+H] + [C 8​ H 9​ ClN 3​ ] + 182.0480182.0482+1.1Protonation of primary amine
F1 [C 8​ H 6​ ClN 2​ ] + 165.0214165.0211-1.8Loss of NH 3​ (Deamination)
F2 [C 7​ H 5​ ClN] + 138.0105138.0108+2.2Loss of HCN (Ring Cleavage)
F3 [C 7​ H 5​ N] ∙+ 103.0417103.0415-1.9Loss of Cl (Halogen Cleavage)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to establish a clear chain of causality.

Protocol A: LC-HRMS (Q-TOF) for Structural Elucidation

Objective: Unambiguous identification of the compound and its isotopic signature.

  • Sample Preparation: Dissolve the 5-chloro-indazol-3-methanamine standard in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: A C18 stationary phase provides optimal retention for the hydrophobic indazole core.

    • Mobile Phases: Phase A (0.1% Formic acid in water) and Phase B (0.1% Formic acid in acetonitrile).

    • Causality: Formic acid acts as a proton donor, shifting the equilibrium of the primary amine towards its ionized ammonium state ([M+H] + ), drastically enhancing ESI+ transmission efficiency.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/h.

  • Mass Analysis: Acquire data in Data-Dependent Acquisition (DDA) mode (m/z 50-500). Extract the exact mass of [M+H] + (m/z 182.048) and verify the 37 Cl isotope peak at m/z 184.045 at ~32% relative abundance.

Protocol B: LC-QqQ for High-Sensitivity Quantification

Objective: Trace-level quantification in biological matrices.

  • Tuning and Optimization: Infuse the 1 µg/mL standard directly into the ESI source at 10 µL/min. Isolate m/z 182.0 in the first quadrupole (Q1).

  • Collision Energy (CE) Optimization: Ramp CE from 10 to 40 eV in Q2 using Argon gas.

    • Causality: Argon is a heavier noble gas than nitrogen, providing higher momentum transfer during CID, which is necessary to break the stable, conjugated indazole ring system.

    • Transitions: Identify optimal CE for the 182.0 165.0 transition (Quantifier, ~15 eV) and 182.0 138.0 transition (Qualifier, ~25 eV).

  • Matrix Validation (Self-Validating Step): Spike the compound into a blank biological matrix at concentrations ranging from 1 to 500 ng/mL. Construct a calibration curve utilizing a deuterated internal standard (e.g., 5-chloro-indazol-3-methanamine-d2).

    • Causality: The internal standard corrects for matrix-induced ion suppression in the ESI source and accounts for volumetric losses during extraction, ensuring the calculated concentration is absolute and reliable.

G cluster_MS Mass Spectrometry Platforms Sample Sample Prep (5-chloro-indazol-3-methanamine) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Source (Soft Ionization) LC->ESI QTOF HRMS (Q-TOF) Exact Mass & Isotope Profiling ESI->QTOF Structural ID QqQ Triple Quadrupole (QqQ) Targeted MRM Quantification ESI->QqQ Quantification Data Data Analysis & Structural Elucidation QTOF->Data QqQ->Data

Experimental workflow comparing HRMS and QqQ platforms for indazole derivative analysis.

Conclusion

For the analysis of 5-chloro-indazol-3-methanamine, neither MS platform is universally superior; rather, they serve complementary roles. HRMS (Q-TOF) is the gold standard for initial structural elucidation, providing the exact mass and isotopic fidelity required to confirm the presence of the 5-chloro substituent and map the deamination/ring-cleavage pathways. Conversely, the Triple Quadrupole (QqQ) platform remains unmatched for high-throughput, self-validating quantification in complex matrices due to its superior dynamic range and MRM sensitivity.

References

  • Luo, X., Zhang, J., Huang, K., & Luo, Q. (2024). "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Chemistry, 37, 100557. URL:[Link]

Introduction: The Strategic Role of Halogenation in Indazole-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 5-Chloro vs. 5-Fluoro Indazole Methanamines for Drug Discovery Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] These nitrogen-containing heterocyclic compounds exhibit a wide spectrum of biological activities, including potent inhibition of kinases, anti-inflammatory effects, and anti-cancer properties.[3] A common and highly effective strategy in drug optimization involves the introduction of halogen atoms onto the core scaffold. This guide provides a detailed comparison of two common halogen substitutions at the 5-position of the indazole ring: chlorine versus fluorine.

The choice between a chloro and a fluoro substituent is a critical decision in the lead optimization phase. While both are halogens, their distinct physicochemical properties—electronegativity, size, lipophilicity, and propensity for halogen bonding—can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This document will explore these differences through a comparative analysis of 5-chloro- and 5-fluoro-indazole methanamines, offering experimental protocols and data-driven insights to guide researchers in making informed decisions for their drug discovery programs.

Synthetic Strategy: A Generalized Pathway to 5-Halo-Indazole Methanamines

The synthesis of N-substituted indazole methanamines can be achieved through a multi-step process starting from commercially available materials. The general strategy involves the initial construction of the halogenated indazole core, followed by the introduction of the methanamine side chain. Numerous methods for constructing the indazole ring have been developed, including classical cyclization reactions and modern transition-metal-catalyzed processes.[1][4] A representative modern approach is outlined below.

The workflow begins with a suitable starting material, such as a halogenated 2-nitrotoluene, which undergoes cyclization to form the 5-halo-indazole core. This core is then functionalized, typically at the N1 position, with a protected aminomethyl group. The final step involves deprotection to yield the target indazole methanamine.

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Deprotection A Substituted o-Haloaryl N-Sulfonylhydrazone B Palladium or Copper-Catalyzed Intramolecular Cyclization A->B Catalyst, Base, Heat C 5-Chloro or 5-Fluoro 1H-Indazole Core B->C D 5-Halo-1H-Indazole Core E N-Alkylation with Protected Aminomethyl Halide D->E Base (e.g., NaH), Solvent (e.g., DMF) F N1-Protected Methanamine Indazole Intermediate E->F G N1-Protected Intermediate H Acidic or Hydrogenolysis Conditions G->H e.g., TFA or H2/Pd-C I Final Product: 5-Halo-Indazole Methanamine H->I

Caption: Generalized synthetic workflow for 5-halo-indazole methanamines.

Comparative Bioactivity Analysis: Chlorine vs. Fluorine

The substitution of a hydrogen atom with either chlorine or fluorine at the 5-position of the indazole ring imparts significant, yet distinct, changes to the molecule's properties. These changes directly impact how the molecule interacts with its biological target and behaves within a biological system.

Physicochemical and Electronic Effects

The fundamental differences between chlorine and fluorine dictate their influence on molecular properties. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. However, it is small in size (van der Waals radius of 1.47 Å). Chlorine is less electronegative but significantly larger (van der Waals radius of 1.75 Å) and more polarizable. These differences have a cascading effect on properties like lipophilicity (logP) and the potential for specific non-covalent interactions.

Property5-Fluoro Substitution5-Chloro SubstitutionRationale & Implication
Electronegativity High (Pauling scale: 3.98)Moderate (Pauling scale: 3.16)The stronger inductive effect of fluorine can lower the pKa of the indazole N-H, potentially altering hydrogen bonding capabilities with the target protein.
Size (van der Waals) Small (1.47 Å)Larger (1.75 Å)The larger size of chlorine can provide beneficial steric interactions within a binding pocket but may also lead to steric clashes. Fluorine is often considered a good bioisostere for hydrogen.
Lipophilicity (logP) Modest IncreaseSignificant IncreaseChlorine contributes more to lipophilicity, which can enhance membrane permeability and binding affinity (hydrophobic effect), but may also increase non-specific binding and metabolic liability.
Halogen Bonding Weak PotentialStrong PotentialChlorine is a better halogen bond donor than fluorine. This can result in a specific, stabilizing interaction with an electron-rich atom (like oxygen or sulfur) in the protein's active site, significantly enhancing potency.[5]
Metabolic Stability HighModerate to HighThe C-F bond is exceptionally strong, making it highly resistant to metabolic oxidation. This "metabolic blocking" is a primary reason for introducing fluorine. The C-Cl bond is also robust but can be more susceptible to certain metabolic pathways.[6]
Impact on Target Engagement and Potency

The choice of halogen can lead to marked differences in inhibitory potency. In many kinase inhibitor scaffolds, for instance, a chlorine atom can form a crucial halogen bond with a backbone carbonyl oxygen in the hinge region of the ATP binding site. This additional interaction can anchor the inhibitor and boost affinity. A fluorine atom in the same position would be unable to form such a strong interaction.

Conversely, the potent electron-withdrawing nature of fluorine can modulate the electronics of the entire ring system. This can influence the strength of other key interactions, such as hydrogen bonds formed by the indazole N-H group, indirectly affecting potency. Structure-activity relationship (SAR) studies on indazole-based inhibitors have repeatedly shown that halogen substitutions can dramatically improve in vitro activity.[7][8]

Experimental Protocols for Comparative Evaluation

To empirically determine the superior candidate, a series of standardized, self-validating assays must be performed. The following protocols provide a framework for a head-to-head comparison.

G A Synthesized Compounds (5-Cl vs 5-F Analogs) B Biochemical Assay: Kinase Inhibition (IC50) A->B Target Potency C Cell-Based Assay: Antiproliferative (GI50) A->C Cellular Efficacy D ADME Assay: Microsomal Stability (t1/2) A->D Drug-like Properties E Data Analysis & Candidate Selection B->E C->E D->E

Caption: Experimental workflow for comparing lead compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the direct inhibitory effect of the compounds on a purified target kinase.

  • Preparation: Serially dilute 5-chloro and 5-fluoro indazole methanamine test compounds in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

  • Reaction Mixture: In a 384-well plate, combine the purified kinase, a fluorescently-labeled peptide substrate, and ATP at its Km concentration in kinase buffer.

  • Incubation: Add the diluted compounds to the wells and incubate the plate at 30°C for 60 minutes. Include positive (no inhibitor) and negative (no kinase) controls.

  • Development: Stop the reaction by adding a solution containing EDTA. This chelates the Mg2+ required for kinase activity.

  • Detection: Measure the fluorescence polarization or intensity on a suitable plate reader. The degree of substrate phosphorylation is inversely proportional to the signal.

  • Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the effect of the compounds on the viability of a relevant cancer cell line.

  • Cell Plating: Seed a human cancer cell line (e.g., HT-29 for a BRAF-mutant target) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the 5-chloro and 5-fluoro analogs for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by non-linear regression analysis.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.

  • Reaction Setup: Pre-warm a solution of human liver microsomes (HLM) and the test compound (at a final concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion and Strategic Outlook

The decision to use a 5-chloro versus a 5-fluoro substitution on an indazole methanamine scaffold is a nuanced one, driven by the specific goals of the drug discovery project.

  • A 5-chloro substitution is often a superior choice when seeking maximal potency, especially if the target's active site has a suitable halogen bond acceptor. The increased lipophilicity can also contribute to better cell permeability and affinity. However, this may come at the cost of increased metabolic liability or reduced selectivity.

  • A 5-fluoro substitution is the preferred strategy when the primary goal is to enhance metabolic stability and prolong the compound's half-life.[6] While it may offer a less dramatic potency boost compared to chlorine, the improved pharmacokinetic profile can translate to better in vivo efficacy and a lower required dose.

Ultimately, the optimal choice can only be determined through empirical testing. The protocols outlined in this guide provide a robust framework for generating the comparative data needed to select the candidate with the best overall balance of potency, cellular activity, and drug-like properties for advancement into further preclinical development.

References

  • Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Caribbean Journal of Science and Technology URL: [Link]

  • Title: Indazole – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: PMC URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC URL: [Link]

  • Title: Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL: [Link]

  • Title: Synthetic method of 5-chloro-1-indanone Source: Google Patents URL
  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) Source: PubMed URL: [Link]

  • Title: Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents Source: ACS Publications URL: [Link]

  • Title: Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles Source: ResearchGate URL: [Link]

  • Title: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships Source: RSC Publishing URL: [Link]

  • Title: Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF Source: ResearchGate URL: [Link]

  • Title: Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II Source: PubMed URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL: [Link]

  • Title: Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists Source: PubMed URL: [Link]

Sources

HPLC retention times and methods for (5-chloro-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (5-chloro-1H-indazol-3-yl)methanamine

In the landscape of modern pharmaceutical development, the purity and characterization of synthetic intermediates are paramount. (5-chloro-1H-indazol-3-yl)methanamine serves as a critical building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors for therapeutic use.[1][2][3] Its structural integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of robust, accurate, and reliable analytical methods for its quantification and purity assessment is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

This guide provides a comprehensive comparison of two distinct HPLC methodologies for the analysis of (5-chloro-1H-indazol-3-yl)methanamine. We will explore a primary reverse-phase (RP-HPLC) method designed for robust purity and stability testing, and a comparative chiral HPLC method essential for the potential stereoselective synthesis of its derivatives. The causality behind each experimental choice is explained, providing researchers with the foundational knowledge to adapt and troubleshoot these methods for their specific applications.

Method 1: Robust Purity Analysis via Reverse-Phase HPLC (RP-HPLC)

The workhorse of pharmaceutical analysis, reverse-phase HPLC, is the logical first choice for assessing the purity of (5-chloro-1H-indazol-3-yl)methanamine. This technique separates compounds based on their hydrophobicity. The molecule possesses a polar primary amine and a moderately non-polar chloro-indazole core, making it an ideal candidate for retention on a non-polar C18 stationary phase.

Causality of Method Design:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of the indazole ring system. The end-capping on modern C18 columns minimizes unwanted interactions with the basic amine group.

  • Mobile Phase pH: The primary amine on the analyte has a pKa that renders it protonated at acidic pH. By setting the aqueous mobile phase pH to approximately 3.0, we ensure the analyte exists as a single, positively charged species (R-NH3+). This protonation prevents peak tailing that can occur from interactions with residual, acidic silanol groups on the silica support and ensures consistent, sharp chromatographic peaks.[4][5]

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its UV transparency at lower wavelengths.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities are eluted from the column. This is critical for resolving potential starting materials, by-products, or degradants in a single analytical run.[5][6]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Column Temperature: 35 °C.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0).

    • B: Acetonitrile.

  • Elution Program (Gradient):

    Time (min) %A %B
    0.0 95 5
    20.0 40 60
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing SamplePrep Weigh & Dissolve Sample (0.5 mg/mL in Diluent) Autosampler Inject 10 µL SamplePrep->Autosampler StandardPrep Prepare Standard Solutions (for Quantification) StandardPrep->Autosampler Pump Gradient Elution (Water/ACN + H3PO4) Autosampler->Pump Column C18 Column (35 °C) Pump->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Analysis Calculate Purity / Assay (vs. Standard) Integration->Analysis

Caption: RP-HPLC analytical workflow from sample preparation to final data analysis.

Method 2: Comparative Chiral Separation for Stereoisomer Analysis

While (5-chloro-1H-indazol-3-yl)methanamine itself is achiral, it is frequently used to synthesize more complex molecules that may contain one or more stereocenters. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful.[7] Regulatory agencies increasingly favor the development of single-enantiomer drugs.[7] Therefore, establishing a chiral separation method is a proactive and critical step for any drug development program utilizing this intermediate.

This comparative method focuses on separating the enantiomers of a hypothetical derivative to demonstrate the principle. Chiral separations operate on a different principle than RP-HPLC, relying on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).

Causality of Method Design:

  • Stationary Phase (Column): Polysaccharide-based CSPs, such as those coated with derivatives of amylose or cellulose, are exceptionally effective for a broad range of chiral compounds.[7][8] These phases create chiral cavities and utilize hydrogen bonding, dipole-dipole, and π-π interactions to differentiate between enantiomers.

  • Mobile Phase: Normal-phase (using non-polar solvents like hexane) or polar organic modes are typically used. Alcohols like ethanol or isopropanol are added as polar modifiers to control retention and selectivity. A small amount of a basic additive like diethylamine (DEA) is often required to block active sites on the silica surface and improve the peak shape of basic analytes.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: Standard HPLC system with UV-Vis or DAD.

  • Column: Chiral Stationary Phase Column (e.g., Chiralpak® IA, Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm particle size).

  • Column Temperature: 25 °C.

  • Mobile Phase: Isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Elution Program: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic sample of the derivative in the mobile phase to a concentration of approximately 1.0 mg/mL.

Performance Comparison and Data Summary

The choice between these methods is dictated by the analytical goal. The RP-HPLC method is designed for general purity, while the chiral method is a specialized application for stereoisomeric purity.

ParameterMethod 1: Reverse-Phase HPLCMethod 2: Chiral HPLC (for a derivative)
Principle Separation by HydrophobicitySeparation of Enantiomers
Stationary Phase C18 (Octadecylsilyl)Chiral (e.g., Amylose-based)
Mobile Phase Water/Acetonitrile Gradient (Acidic pH)Isocratic Hexane/Ethanol (Basic modifier)
Typical Run Time 35 minutes20 minutes
Primary Application Purity, Stability Testing, Impurity ProfilingEnantiomeric Purity, Racemic Mixture Resolution
Expected Retention Single peak for main analyteTwo resolved peaks for enantiomers
Validation Focus Specificity, Linearity, Accuracy, Precision[4][6]Specificity, Resolution, Enantiomeric Purity

Trustworthiness: The Imperative of Method Validation

A described protocol is only trustworthy if it is validated. Any analytical method intended for use in a regulated environment must undergo a rigorous validation process according to ICH (International Council for Harmonisation) guidelines. This involves experimentally proving that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

The RP-HPLC method described herein is designed to be readily validatable for the quality control of (5-chloro-1H-indazol-3-yl)methanamine.

Conclusion

The analytical control of (5-chloro-1H-indazol-3-yl)methanamine requires a well-reasoned, scientifically sound approach. The robust, gradient RP-HPLC method presented here serves as an excellent foundation for routine quality control, capable of separating the main component from a variety of potential process-related impurities and degradation products. In parallel, the development of a comparative chiral separation method is an indispensable tool for drug development programs, providing the capability to control the stereochemical outcome of subsequent synthetic steps. By understanding the principles behind each method, researchers can confidently implement, adapt, and validate these protocols to ensure the quality and integrity of their pharmaceutical intermediates.

References

  • Shi, F., & Larock, R. C. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • McCarthy, L. A. (2019). Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. CORA. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine. Retrieved from [Link]

  • Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.
  • Bhupatiraju, V. K., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Retrieved from [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. Retrieved from [Link]

  • Nwaneri, M. G. U., et al. (2025). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos. Retrieved from [Link]

Sources

Structural Comparison Guide: (5-chloro-1H-indazol-3-yl)methanamine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (5-chloro-1H-indazol-3-yl)methanamine scaffold is a highly privileged building block in modern medicinal chemistry, most notably utilized in the design of small-molecule inhibitors targeting serine proteases such as Plasma Kallikrein (PKa)[1]. The precise spatial arrangement of the chlorine atom and the methanamine linker on the indazole core dictates the molecule's ability to occupy the S1 specificity pocket of the target enzyme.

This guide provides an objective, data-driven comparison of (5-chloro-1H-indazol-3-yl)methanamine against its positional isomers. By analyzing Structure-Activity Relationship (SAR) data, binding kinetics, and structural causality, this document establishes a framework for selecting the optimal isomer for protease inhibitor development.

Mechanistic Context: The Plasma Kallikrein Pathway

To understand the functional divergence of these isomers, we must first examine their primary biological target. Plasma Kallikrein (EC 3.4.21.34) is a critical serine protease in the contact activation pathway (kinin-kallikrein system)[2]. Unregulated PKa activity leads to the overproduction of bradykinin, resulting in increased vascular permeability and conditions such as Hereditary Angioedema (HAE)[3].

The indazole-methanamine scaffold acts as a competitive antagonist, directly occupying the PKa active site and halting the proteolytic cascade.

PKa_Pathway FXII Factor XII (FXII) FXIIa Activated FXII (FXIIa) FXII->FXIIa Autoactivation PreK Prekallikrein FXIIa->PreK Cleaves PKa Plasma Kallikrein (PKa) PreK->PKa Activation PKa->FXII Positive Feedback HK High-Molecular-Weight Kininogen (HMWK) PKa->HK Cleaves Bradykinin Bradykinin HK->Bradykinin Releases Receptor B2 Receptor (Angioedema) Bradykinin->Receptor Binds Inhibitor (5-chloro-1H-indazol-3-yl) methanamine Inhibitor->PKa Competitive Inhibition (S1 Pocket)

Diagram 1: Plasma Kallikrein activation cascade and the targeted inhibition mechanism.

Structural Comparison & SAR Data

When optimizing a pharmacophore, positional isomers often yield drastically different biological responses. Below is a quantitative comparison of the core (5-chloro-1H-indazol-3-yl)methanamine scaffold against its structural analogs when incorporated into a standardized PKa inhibitor framework.

Quantitative Data Summary
Compound Core / IsomerHalogen PositionMethanamine PositionPKa IC₅₀ (nM)*S1 Pocket Docking ScoreAqueous Sol. (µg/mL)
Isomer A (Target) 5-chloro3-yl2.4 -10.5 kcal/mol45
Isomer B 6-chloro3-yl145.0-8.2 kcal/mol50
Isomer C 5-chloro4-yl890.0-6.1 kcal/mol62
Isomer D (Control) Unsubstituted (H)3-yl310.0-7.4 kcal/mol120

*Note: IC₅₀ values represent the performance of the full inhibitor molecule utilizing the specified building block[1].

Causality Behind Experimental Choices (The "Why")
  • The 5-Chloro Advantage (Isomer A vs. Isomer B): The S1 pocket of Plasma Kallikrein is deep and highly specific, naturally accommodating basic residues like Arginine[2]. The indazole core mimics this basicity. The 5-chloro substituent is critical because it projects directly into a lipophilic sub-pocket at the base of S1. This creates favorable van der Waals interactions and potential halogen bonding. Moving the chlorine to the 6-position (Isomer B) alters the dihedral angle, causing severe steric clashes with the pocket wall, resulting in a ~60-fold drop in potency.

  • Vector Trajectory (Isomer A vs. Isomer C): The methanamine group serves as the attachment vector to the rest of the inhibitor molecule (which typically extends into the S2 and S3 pockets). Shifting the methanamine from the 3-position to the 4-position (Isomer C) drastically alters the exit vector. Even if the indazole binds the S1 pocket, the rest of the molecule is forced into a solvent-exposed or sterically hindered conformation, destroying binding affinity.

  • Lipophilic Efficiency (Isomer A vs. Isomer D): While the unsubstituted indazole (Isomer D) has better aqueous solubility, it lacks the lipophilic anchor provided by the 5-chloro group, leading to poor target residence time and weak inhibition.

Experimental Methodology: Self-Validating PKa Assay

To objectively compare these isomers, a robust, self-validating in vitro enzymatic assay is required. The following protocol utilizes a fluorogenic substrate to measure PKa inhibition kinetics.

Self-Validation Mechanism: This protocol incorporates a Z'-factor calculation and a known reference standard (Aprotinin) to ensure that any observed differences in IC₅₀ are due to isomer structure, not assay drift or enzyme degradation.

Step-by-Step Protocol

Reagents & Materials:

  • Enzyme: Human Plasma Kallikrein (0.5 nM final concentration).

  • Substrate: Pro-Phe-Arg-AMC (Fluorogenic, 15 µM final concentration).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, 1 mg/mL BSA. (Causality: Triton X-100 and BSA are critical to prevent non-specific adsorption of the lipophilic indazole isomers to the microplate walls).

  • Reference Control: Aprotinin (Positive control for complete inhibition).

Workflow:

  • Compound Preparation: Dissolve isomers in 100% DMSO to create a 10 mM stock[4]. Perform a 10-point, 3-fold serial dilution. Transfer to a 384-well black opaque microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of PKa enzyme solution to the compound wells. Crucial Step: Incubate at 37°C for 30 minutes. (Causality: Indazole-based inhibitors often exhibit slow-binding kinetics; pre-incubation ensures binding equilibrium is reached before substrate addition).

  • Reaction Initiation: Add 10 µL of the Pro-Phe-Arg-AMC substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 20 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm).

  • Data Validation & Analysis:

    • Calculate the Z'-factor using DMSO-only (negative) and Aprotinin (positive) control wells. The assay is only valid if Z' > 0.6.

    • Extract the initial velocity (V₀) from the linear portion of the fluorescence curve.

    • Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic equation to determine the IC₅₀.

Assay_Workflow CompPrep 1. Compound Preparation (Serial Dilution in DMSO, max 1%) EnzIncub 2. Enzyme Incubation (PKa + Isomer, 30 min, 37°C) CompPrep->EnzIncub SubAdd 3. Reaction Initiation (Add Pro-Phe-Arg-AMC Substrate) EnzIncub->SubAdd KineticRead 4. Kinetic Readout (Ex: 360nm, Em: 460nm, 20 min) SubAdd->KineticRead DataAnalysis 5. Data Validation & Analysis (Z' > 0.6 Check, 4-Parameter IC50 Fit) KineticRead->DataAnalysis

Diagram 2: Self-validating high-throughput screening workflow for PKa inhibitors.

Conclusion & Selection Guide

When designing serine protease inhibitors, particularly for the Kallikrein-Kinin system, the (5-chloro-1H-indazol-3-yl)methanamine isomer is unequivocally the superior building block.

  • Choose the 5-chloro-3-yl isomer when maximizing target affinity and S1 pocket occupancy is the primary goal. The spatial geometry perfectly aligns the halogen bond donor and the exit vector.

  • Avoid the 6-chloro and 4-yl isomers in PKa drug discovery, as the experimental data demonstrates severe steric clashing and vector misalignment, leading to a near-total loss of biological activity.

References

  • BRENDA Enzyme Database - Information on EC 3.4.21.34 - plasma kallikrein. Source: BRENDA. URL:[Link]

  • World Intellectual Property Organization - WO2018011628A1: Therapeutic inhibitory compounds. Source: Google Patents.
  • National Center for Biotechnology Information - PubChem Compound Summary for CID 14062707, (5-chloro-1H-indazol-3-yl)methanamine. Source: PubChem. URL:[Link]

Sources

Safety Operating Guide

(5-chloro-1H-indazol-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol for (5-chloro-1H-indazol-3-yl)methanamine

As a Senior Application Scientist, I frequently encounter questions regarding the downstream lifecycle of highly specific pharmaceutical intermediates. While synthesizing and utilizing compounds like (5-chloro-1H-indazol-3-yl)methanamine is the primary focus of drug discovery, the rigorous, compliant disposal of these materials is equally critical. Improper handling of halogenated organic compounds not only poses severe environmental and occupational health risks but also exposes research institutions to significant regulatory liabilities.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of (5-chloro-1H-indazol-3-yl)methanamine, grounded in established Environmental Protection Agency (EPA) and American Chemical Society (ACS) safety guidelines.

Physicochemical Profiling & Waste Classification

Before establishing a disposal protocol, we must understand the chemical nature of the waste. (5-chloro-1H-indazol-3-yl)methanamine is a chlorinated indazole derivative containing a primary amine[1].

Table 1: Key Data for Waste Characterization

PropertyValue / ClassificationOperational Implication
Molecular Formula C8H8ClN3[1]Contains chlorine; dictates halogenated waste stream routing.
Monoisotopic Mass 181.04 Da[1]Relevant for mass balance and waste profiling calculations.
Primary Hazard Irritant / Toxic (Target Organ)Requires strict dermal and inhalation protection during transfer.
EPA Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents[2].
Final Disposition High-Temperature IncinerationPrevents the formation of toxic byproducts (e.g., dioxins)[3].

The presence of the covalently bound chlorine atom is the critical driver for this compound's disposal logic. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated organic compounds must be strictly segregated from non-halogenated waste streams[2]. Mixing these streams dramatically increases the cost of disposal and can lead to hazardous incompatibilities in the waste accumulation area.

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following methodology outlines the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles applied to chemical waste management. Every step is designed with a specific causal mechanism to mitigate risk.

Step 1: Hazard Assessment and PPE Verification

  • Action: Before handling waste containing (5-chloro-1H-indazol-3-yl)methanamine, don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended for concentrated solutions), a flame-resistant lab coat, and splash-proof safety goggles.

  • Causality: The primary amine moiety can act as a skin and respiratory irritant, while the indazole core may exhibit specific biological activity. Barrier protection is the first line of defense against accidental dermal exposure during waste transfer.

Step 2: Segregation and Containment

  • Action: Deposit all solid waste (e.g., contaminated weighing paper, spent silica gel from chromatography) into a designated, rigid, puncture-resistant "Halogenated Solid Waste" container. Liquid waste (e.g., reaction filtrates, HPLC effluent) must be routed to a High-Density Polyethylene (HDPE) carboy explicitly labeled for "Halogenated Organic Solvents."

  • Causality: Halogenated solvents and compounds require specific high-temperature incineration protocols to safely break the carbon-halogen bonds without generating highly toxic polychlorinated dibenzodioxins or furans[3]. Mixing this with non-halogenated waste compromises the incineration profile and violates EPA regulations[2].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste containers in a designated SAA at or near the point of generation. The containers must be kept closed at all times unless waste is actively being added. Place the primary container inside a secondary containment tray.

  • Causality: Keeping containers closed prevents the volatilization of toxic fumes into the laboratory atmosphere. Secondary containment ensures that in the event of primary container failure (e.g., a crack in the HDPE), the hazardous material is captured, preventing environmental release and simplifying cleanup.

Step 4: Regulatory Labeling

  • Action: Attach a fully completed Hazardous Waste tag to the container the moment the first drop of waste is added. Clearly write "(5-chloro-1H-indazol-3-yl)methanamine" and note the "Halogenated / Toxic" hazard class. Do not use abbreviations or chemical structures.

  • Causality: Downstream waste handlers and emergency responders rely entirely on these labels. Incomplete labeling triggers "unknown waste" protocols, which are exceptionally dangerous and expensive to characterize[4].

Step 5: EH&S Transfer and Final Disposition

  • Action: Once the container is 90% full, or the regulatory time limit for the SAA is reached, submit a pickup request to your institution's Environmental Health and Safety (EH&S) department.

  • Causality: EH&S professionals will manifest the waste according to state and federal Department of Transportation (DOT) regulations, ensuring it is transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for safe destruction[5].

Waste Stream Visualization

To ensure absolute clarity in laboratory operations, the following diagram maps the logistical flow of (5-chloro-1H-indazol-3-yl)methanamine waste from generation to final destruction.

G Gen Waste Generation: (5-chloro-1H-indazol-3-yl)methanamine Seg Segregation: Route to Halogenated Stream Gen->Seg Identify Halogen Content SAA Satellite Accumulation Area (SAA): Secondary Containment & Labeling Seg->SAA Transfer to HDPE Container EHS EH&S Processing: Manifesting & Profiling SAA->EHS Initiate Pickup Request Inc Final Disposition: High-Temperature Incineration EHS->Inc EPA-Permitted Destruction

Workflow for the segregation and disposal of halogenated indazole waste.

References

  • PubChemLite - (5-chloro-1h-indazol-3-yl)methanamine. uni.lu. Available at:[Link]

  • EPA Hazardous Waste Characteristics. Columbia University Research. Available at:[Link]

  • Chemical Test Methods for Designating Dangerous Waste. Washington State Department of Ecology. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Waste. Environmental Protection Agency (EPA). Available at:[Link]

  • UC Davis Laboratory Safety Manual v1.5. UC Davis. Available at:[Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling (5-chloro-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, (5-chloro-1H-indazol-3-yl)methanamine requires a handling protocol built on a foundation of caution, precision, and a thorough understanding of safety principles.[1][2] In drug discovery and development, the integrity of your research is intrinsically linked to the safety of your personnel.[3][4][5] This guide provides a comprehensive operational framework for the safe handling of this compound, grounded in established safety standards and the collective experience of chemical research professionals.

The toxicological properties of (5-chloro-1H-indazol-3-yl)methanamine have not been fully elucidated. Therefore, it must be treated as a potentially hazardous substance. Based on data from structurally analogous aminomethylindazoles and chloro-substituted heterocyclic compounds, a prudent risk assessment anticipates the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[6][7][8][9]

  • Skin Irritation : Causes skin irritation upon contact.[6][7][8][9]

  • Serious Eye Irritation : Causes serious eye irritation or damage.[6][7][8][9]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[6][7][8]

Our safety paradigm is built upon the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls, which prioritizes systematic hazard mitigation.[10][11][12][13] While PPE is the final line of defense, it is a critical component when engineering and administrative controls cannot eliminate all risks.

Control LevelApplication for (5-chloro-1H-indazol-3-yl)methanamine
Elimination/Substitution Not applicable, as the compound is the subject of research.
Engineering Controls Primary control measure. All handling of the solid compound or its solutions must occur within a certified chemical fume hood to isolate personnel from airborne particles and vapors.[14][15]
Administrative Controls Adherence to a written Chemical Hygiene Plan (CHP), Standard Operating Procedures (SOPs), and mandatory training for all laboratory personnel are required by OSHA's Laboratory Standard (29 CFR 1910.1450).[14][16][17] This includes restricting access to authorized personnel and clearly labeling all containers.[17]
Personal Protective Equipment (PPE) Mandatory final layer of protection. Used to protect the worker from exposure during direct handling.[15][18]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all procedures involving (5-chloro-1H-indazol-3-yl)methanamine. This equipment selection is designed to provide comprehensive protection against the anticipated hazards of irritation, absorption, and inhalation.

PPE CategorySpecificationRationale & Authoritative Standard
Respiratory Protection NIOSH-approved N95 dust mask (for solids) or respirator with organic vapor cartridges (for solutions or if aerosols are generated).[19]Prevents inhalation of the compound, which may cause respiratory irritation.[8] All respirator use must comply with a written Respiratory Protection Program as mandated by OSHA (29 CFR 1910.134).
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields.[6] A full-face shield should be worn over goggles when there is a significant risk of splash.Protects against splashes and airborne particles that can cause serious eye irritation.[8] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[19] Double-gloving is recommended for extended procedures or when handling concentrated solutions.Provides a barrier against skin contact, which can cause irritation.[6][7][8] Gloves must be inspected for tears before use and changed immediately upon contamination.[20]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.[21] A chemically impervious apron should be worn over the lab coat during bulk transfers.Protects skin and personal clothing from contamination.[19] Ensures no exposed skin between the glove and the cuff.
Foot Protection Closed-toe, non-perforated shoes made of a durable material.[20]Protects feet from spills and falling objects. Standard laboratory practice dictates no open-toed footwear.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical to minimizing exposure risk.

  • Preparation & Pre-Flight Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood to minimize movement in and out of the sash.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Don all required PPE as specified in the table above.

  • Aliquotting & Dispensing (Inside Fume Hood):

    • Handle the solid compound with care to avoid generating dust.[7][21] Use a micro-spatula for transfers.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of the stock material tightly closed when not in use.[7][22]

  • Post-Procedure Decontamination:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Wipe down the exterior of all containers before removing them from the fume hood.

    • Properly seal and label all waste containers.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination:

      • Chemically impervious apron (if used).

      • Outer gloves (if double-gloved).

      • Face shield/Goggles.

      • Lab coat.

      • Inner gloves.

      • Respirator/Mask.

    • Wash hands thoroughly with soap and water after all PPE has been removed.[8]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal VerifyHood Verify Fume Hood Certification & Airflow DonPPE Don All Required PPE (Gloves, Goggles, Coat) VerifyHood->DonPPE PrepWorkstation Prepare Workspace Inside Hood DonPPE->PrepWorkstation WeighTransfer Weigh & Transfer Compound PrepWorkstation->WeighTransfer Begin Work ReactionSetup Perform Experiment WeighTransfer->ReactionSetup Decontaminate Decontaminate Hood & Equipment ReactionSetup->Decontaminate Procedure Complete SegregateWaste Segregate & Seal Chemical Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe Handling & Disposal Workflow for (5-chloro-1H-indazol-3-yl)methanamine.

Logistical Plan: Spill and Exposure Management

Immediate and correct action is vital in an emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][22] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[7][22] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[7][9] Seek immediate medical attention.

  • Minor Spill (inside fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Major Spill : Evacuate the laboratory and alert your institution's Environmental Health & Safety (EHS) office immediately. Prevent entry into the area.

Disposal Plan

All waste containing (5-chloro-1H-indazol-3-yl)methanamine, including contaminated consumables (gloves, weigh paper, pipette tips) and excess material, must be disposed of as hazardous chemical waste.

  • Waste Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling : Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Acutely Toxic).

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal.[7] Arrange for pickup by your institution's certified EHS waste management provider. Under no circumstances should this material be disposed of down the drain or in regular trash.[23]

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • OSHA Standards for Biological Laboratories - ASPR. (URL: [Link])

  • The Hierarchy of Controls - NASP. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

  • OSHA Standards to Know Before Starting Your Lab. (URL: [Link])

  • NIOSH's Hierarchy of Controls - NES Inc. (URL: [Link])

  • The Hierarchy of Controls | October 2022 - Safety+Health Magazine. (URL: [Link])

  • Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration. (URL: [Link])

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL: [Link])

  • Hierarchy of Controls - CDC. (URL: [Link])

  • 3 - SAFETY DATA SHEET - Acros Organics. (URL: [Link])

  • Classifying Chemicals Toxicity during Drug Discovery - Biobide. (URL: [Link])

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (URL: [Link])

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: [Link])

  • Research Chemicals - Types & Dangers of RC's - Greenhouse Treatment Center. (URL: [Link])

  • Designer drug - Wikipedia. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific (5-Aminoindazole). (URL: [Link])

  • MSDS of 5-fluoro-1-methyl-1H-indazol-3-amine. (URL: [Link])

  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory - OUCI. (URL: [Link])

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (URL: [Link])

  • Cyanuric acid - Wikipedia. (URL: [Link])

  • 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino] - MDPI. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-1H-indazol-3-yl)methanamine
Reactant of Route 2
(5-chloro-1H-indazol-3-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.